Technical Documentation Center

2-Ethylnicotinamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethylnicotinamide
  • CAS: 122775-94-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Ethylnicotinamide: Structure, Properties, and Experimental Analysis

Abstract This technical guide provides a comprehensive overview of 2-Ethylnicotinamide (IUPAC name: 2-ethylpyridine-3-carboxamide), a derivative of the B3 vitamin family. While specific experimental data for this compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-Ethylnicotinamide (IUPAC name: 2-ethylpyridine-3-carboxamide), a derivative of the B3 vitamin family. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information, including predicted properties and data from analogous structures, to offer a robust resource for researchers, scientists, and professionals in drug development. The guide details the chemical structure, physicochemical properties, and potential synthetic pathways. A significant focus is placed on validated, step-by-step experimental protocols for determining critical physicochemical parameters such as solubility, pKa, and lipophilicity (logP). This guide serves as a foundational reference and a practical tool for the scientific investigation of 2-Ethylnicotinamide and related heterocyclic compounds.

Chemical Identity and Structure

2-Ethylnicotinamide is a substituted pyridine derivative. The core structure consists of a pyridine ring with an ethyl group at the 2-position and a carboxamide group at the 3-position. This substitution pattern distinguishes it from its isomers, such as N-ethylnicotinamide and 2-ethylisonicotinamide.

  • IUPAC Name: 2-ethylpyridine-3-carboxamide

  • Synonyms: 2-Ethyl-3-pyridinecarboxamide

  • CAS Number: 122775-94-4

  • Molecular Formula: C₈H₁₀N₂O[1]

  • Molecular Weight: 150.18 g/mol

  • Canonical SMILES: CCC1=C(C=CN=C1)C(=O)N[1]

  • InChIKey: GOIWNSRZUNIIRY-UHFFFAOYSA-N[1]

Chemical Structure:

Caption: 2D structure of 2-Ethylnicotinamide.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to a lack of published experimental data for 2-Ethylnicotinamide, the following table includes predicted values and data from the parent molecule, nicotinamide, for context.

PropertyValue / Predicted ValueSource / Note
Molecular Weight 150.18 g/mol Calculated
XlogP 0.6Predicted by PubChemLite[1]
Hydrogen Bond Donors 1Calculated (from the amide group)
Hydrogen Bond Acceptors 2Calculated (from the pyridine nitrogen and amide oxygen)
Rotatable Bonds 2Calculated
Melting Point Data not availableFor comparison, the isomer N-ethylnicotinamide melts at 57 °C.
Boiling Point Data not availableFor comparison, the isomer N-ethylnicotinamide boils at 146-147 °C at 3 Torr.
Aqueous Solubility Data not availableFor context, the parent compound, nicotinamide, is highly soluble in water (approx. 10 mg/mL in PBS, pH 7.2). The ethyl group in 2-Ethylnicotinamide may slightly decrease aqueous solubility compared to nicotinamide.
pKa Data not availableThe pyridine nitrogen is expected to be basic. For context, the pKa of the pyridinium ion in nicotinamide is approximately 3.3. The ethyl group's electron-donating effect might slightly increase the basicity (raise the pKa) of the pyridine nitrogen in 2-Ethylnicotinamide.

Synthesis and Spectroscopic Characterization

Plausible Synthetic Route

While specific literature on the synthesis of 2-Ethylnicotinamide is scarce, a logical and common approach would be the amidation of 2-ethylnicotinic acid. This can be achieved through a two-step process:

  • Activation of the Carboxylic Acid: 2-ethylnicotinic acid is first converted to a more reactive intermediate, such as an acyl chloride or an activated ester. A common reagent for this transformation is thionyl chloride (SOCl₂) or oxalyl chloride.

  • Amidation: The activated intermediate is then reacted with ammonia (or a source of ammonia like ammonium hydroxide) to form the primary amide, 2-Ethylnicotinamide.

This method is a standard procedure for the synthesis of nicotinamide derivatives[2].

Expected Spectroscopic Features
  • ¹H NMR:

    • Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine ring.

    • Ethyl Group: A quartet (CH₂) and a triplet (CH₃) in the aliphatic region, showing characteristic coupling.

    • Amide Protons: One or two broad signals for the -NH₂ protons, which may exchange with D₂O.

  • ¹³C NMR:

    • Pyridine Carbons: Five signals in the aromatic region (typically δ 120-155 ppm).

    • Carbonyl Carbon: A signal for the amide C=O group, typically in the range of δ 165-175 ppm.

    • Ethyl Carbons: Two signals in the aliphatic region for the CH₂ and CH₃ groups.

  • Infrared (IR) Spectroscopy:

    • N-H Stretching: Two bands in the region of 3100-3500 cm⁻¹ for the primary amide NH₂ group.

    • C=O Stretching: A strong absorption band around 1650-1690 cm⁻¹ for the amide carbonyl group.

    • C=N and C=C Stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

    • C-H Stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic ethyl group and above 3000 cm⁻¹ for the aromatic C-H bonds.

  • Mass Spectrometry:

    • Molecular Ion (M⁺): A peak at m/z = 150.

    • Protonated Molecule ([M+H]⁺): A prominent peak at m/z = 151 in ESI+ mode.

    • Fragmentation: Expect fragmentation patterns involving the loss of the amide group and cleavage of the ethyl chain. Predicted fragments include [M+H-H₂O]⁺ at m/z 133.07658 and [M+H]⁺ at m/z 151.08660[1].

Experimental Protocols for Physicochemical Profiling

Accurate determination of physicochemical properties is crucial. The following sections provide detailed, field-proven methodologies for key parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 2-Ethylnicotinamide to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is best achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification: Accurately dilute the clear filtrate with a suitable solvent. Determine the concentration of 2-Ethylnicotinamide in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calibration: Generate a calibration curve using standard solutions of 2-Ethylnicotinamide of known concentrations to ensure accurate quantification.

  • Data Reporting: Report the solubility in units of mg/mL or µg/mL at the specified temperature and pH.

G cluster_0 Solubility Determination Workflow A 1. Preparation Add excess solid to solvent in vial. B 2. Equilibration Agitate at constant temp for 24-48h. A->B Achieve Equilibrium C 3. Phase Separation Centrifuge and filter supernatant. B->C Isolate Saturated Solution D 4. Analysis Quantify filtrate by HPLC-UV. C->D Sample Preparation E 5. Calculation Determine concentration vs. standards. D->E Data Processing

Caption: Workflow for the Shake-Flask Solubility Assay.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly precise method for determining the acid dissociation constant (pKa).

Methodology:

  • System Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) before starting the titration.

  • Sample Preparation: Accurately weigh and dissolve a known amount of 2-Ethylnicotinamide in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1-10 mM).

  • Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) if a basic pKa is expected.

  • Data Acquisition: Add the titrant in small, precise increments and record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV).

  • Replicates: Perform the titration at least in triplicate to ensure reproducibility and report the mean pKa value with the standard deviation.

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is typically expressed as its logarithm (logP).

Methodology:

  • Phase Pre-saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of 2-Ethylnicotinamide in the aqueous phase.

  • Partitioning: Add a known volume of the pre-saturated n-octanol to a known volume of the drug-containing aqueous phase in a glass vial.

  • Equilibration: Shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of 2-Ethylnicotinamide in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Potential Biological Activity and Applications

There is no specific research on the biological activity of 2-Ethylnicotinamide available in the public domain. However, the nicotinamide scaffold is a well-known pharmacophore present in numerous biologically active molecules and coenzymes (e.g., NAD⁺/NADH). Derivatives of nicotinamide have been investigated for a wide range of therapeutic applications.

  • Antifungal Agents: Several studies have reported the synthesis of novel 2-aminonicotinamide derivatives that exhibit potent antifungal activity, particularly against Candida albicans. These compounds are believed to inhibit the biosynthesis of essential cell wall components in fungi[3].

  • Anti-Angiogenic Agents: Nicotinamide derivatives have been synthesized and evaluated as inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. Some derivatives have shown the ability to inhibit key signaling pathways involved in angiogenesis[4].

  • Enzyme Inhibition: The nicotinamide structure is a key component of inhibitors for various enzymes. For instance, derivatives have been developed as succinate dehydrogenase (SDH) inhibitors for use as fungicides[5].

Given these precedents, 2-Ethylnicotinamide could be a valuable lead compound or a synthetic intermediate for developing novel therapeutic agents. Its specific biological profile warrants further investigation.

Conclusion

2-Ethylnicotinamide is a nicotinamide derivative with a clear chemical identity but limited published experimental data regarding its physicochemical and biological properties. This guide has provided a structured overview of its chemical nature, predicted properties, and plausible synthetic routes. The detailed experimental protocols for determining solubility, pKa, and logP offer a practical framework for researchers to characterize this and other novel compounds. The exploration of biological activities of related nicotinamide derivatives suggests that 2-Ethylnicotinamide may hold potential for further investigation in medicinal chemistry and drug development. This document aims to be a catalyst for such future research endeavors.

References

  • PubChemLite. (2026). 2-ethylnicotinamide (C8H10N2O). Retrieved from [Link]

  • Choi, H. E., et al. (2013). Synthesis and evaluation of nicotinamide derivative as anti-angiogenic agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N-Ethylnicotinamide. Retrieved from [Link]

  • Wu, J., et al. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of pyridine-2-carboxylic acid hydrazide. Retrieved from [Link]

  • Alizadeh, A., Oskueyan, Q., & Rostamnia, S. (2014). Synthesis of Nicotinamide and Isonicotinamide Derivatives via Multicomponent Reaction of Alkyl Isocyanides and Acetylenic Compounds in the Presence of Nicotinic or Isonicotinic Acid. Scite. Retrieved from [Link]

  • Wang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Retrieved from [Link]

  • Wang, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

Sources

Exploratory

Physicochemical Characterization of 2-Ethylnicotinamide: Molecular Weight Validation and Aqueous Solubility Profiling

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Structural analytics, thermodynamic solubility mechanisms, and self-validating experimental prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Focus: Structural analytics, thermodynamic solubility mechanisms, and self-validating experimental protocols.

Executive Summary

In the landscape of small-molecule drug development and agrochemical synthesis, pyridine-carboxamide derivatives serve as critical building blocks. 2-Ethylnicotinamide (CAS: 122775-94-4) is a structural analog of nicotinamide (Vitamin B3) characterized by an ethyl substitution at the C2 position of the pyridine ring[1]. This seemingly minor alkyl addition fundamentally alters the molecule's physicochemical profile—specifically its lipophilicity, crystal lattice energy, and hydration dynamics—necessitating rigorous analytical validation before integration into complex synthetic pipelines.

As a Senior Application Scientist, I approach the characterization of 2-Ethylnicotinamide not merely as data collection, but as a mechanistic inquiry. This whitepaper details the causality behind molecular weight validation methodologies and the thermodynamic principles governing its aqueous solubility, providing self-validating protocols to ensure absolute data integrity.

Structural Fundamentals and Molecular Weight

To accurately predict the behavior of 2-Ethylnicotinamide in biological or aqueous systems, we must first anchor our understanding in its fundamental structural metrics. The compound possesses a molecular formula of C8H10N2O[2], yielding a theoretical molecular weight of 150.18 g/mol [1].

The presence of the basic pyridine nitrogen (expected pKa ~4.5) and the neutral primary amide group dictates its ionization behavior. In mass spectrometry, nicotinamide derivatives readily protonate at the pyridine nitrogen, making Positive Electrospray Ionization (ESI+) the most causally sound choice for molecular weight confirmation[3]. Furthermore, these derivatives exhibit predictable fragmentation pathways, typically involving the cleavage of the amide group to yield a stable pyridine cation[3].

Table 1: Core Physicochemical Identifiers
ParameterValue / Descriptor
Chemical Name 2-Ethylnicotinamide
CAS Registry Number 122775-94-4
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
SMILES String O=C(N)C1=C(CC)N=CC=C1
Monoisotopic Mass 150.0793 Da

Aqueous Solubility: Thermodynamic Principles

Aqueous solubility is not a static number; it is a dynamic equilibrium dictated by the energy required to disrupt the solute's crystal lattice versus the energy released upon solvation (hydration).

Unsubstituted nicotinamide is highly water-soluble (~1000 mg/mL) due to an extensive hydrogen-bonding network facilitated by the unhindered amide and pyridine moieties. However, the introduction of the C2-ethyl group in 2-Ethylnicotinamide introduces steric hindrance and local lipophilicity.

  • Steric Shielding: The ethyl group partially shields the pyridine nitrogen, reducing its accessibility to water molecules for hydrogen bonding.

  • Hydrophobic Cavity Formation: The alkyl chain forces water molecules to form a highly ordered, entropically unfavorable clathrate-like cage around the ethyl moiety, thereby driving down overall aqueous solubility compared to its parent compound.

To determine the intrinsic solubility (the solubility of the neutral free-base), experiments must be conducted at a pH where the molecule is un-ionized. Given the pyridine pKa, a physiological pH of 7.4 ensures >99% of the compound exists as the neutral species.

Table 2: Analytical & Solubility Parameters
ParameterExperimental Target / ValueRationale
Target Assay pH 7.4 (Phosphate Buffer)Ensures measurement of intrinsic (un-ionized) solubility.
Temperature 25.0 ± 0.5 °CStandardizes thermodynamic equilibrium conditions.
Ionization Mode ESI+Pyridine nitrogen acts as an excellent proton acceptor.
Expected [M+H]+ m/z 151.08Primary precursor ion for mass validation.

Self-Validating Experimental Protocols

To ensure trustworthiness, analytical protocols must be designed as self-validating systems. This means incorporating internal checks that prove the assay functioned correctly, independent of the final result.

Protocol A: LC-MS Molecular Weight Validation

Objective: Confirm the 150.18 g/mol molecular weight via exact mass determination. Self-Validation Mechanism: The inclusion of an internal standard (e.g., Nicotinamide, MW 122.12) proves that the ESI source is actively ionizing pyridine-carboxamides, preventing false negatives due to source suppression.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 2-Ethylnicotinamide in 1.0 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 3 minutes.

  • Ionization: Operate the mass spectrometer in ESI+ mode. The 0.1% Formic acid in the mobile phase forces the protonation of the pyridine nitrogen.

  • Detection & Analysis: Scan from m/z 100 to 300. Extract the chromatogram for m/z 151.08 ([M+H]+).

  • Fragmentation (MS/MS): Isolate m/z 151.08 and apply collision energy (CE ~20 eV). Monitor for the loss of the amide group (-17 Da for NH3, or -44 Da for CONH2)[3].

LCMS N1 Sample Preparation (1 µg/mL in MeOH/H2O) N2 Chromatographic Separation (C18 Column) N1->N2 Injection N3 ESI+ Ionization (Protonation at Pyridine N) N2->N3 Elution (0.1% FA) N4 Mass Analysis (m/z 151.08[M+H]+) N3->N4 Detection

Caption: Workflow for LC-MS/ESI+ molecular weight validation of 2-Ethylnicotinamide.

Protocol B: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Objective: Determine the absolute thermodynamic solubility of 2-Ethylnicotinamide in aqueous buffer. Self-Validation Mechanism: Kinetic solubility methods (like DMSO dilution) often overestimate solubility due to supersaturation. The Shake-Flask method is self-validating if sampled at two time points (24h and 48h). If the concentration at 48h equals the concentration at 24h, true thermodynamic equilibrium has been achieved.

Step-by-Step Methodology:

  • Solid Addition: Add an excess amount of 2-Ethylnicotinamide powder (~50 mg) to a glass vial containing 1.0 mL of 50 mM Phosphate Buffer (pH 7.4). Visible undissolved solid must remain to guarantee saturation.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker set to 25.0 °C and 200 RPM.

  • Phase Separation: After 24 hours, extract a 200 µL aliquot. Centrifuge at 15,000 x g for 15 minutes to pellet undissolved microcrystals, followed by filtration through a 0.22 µm PTFE syringe filter. (Repeat this step at 48 hours for the self-validation check).

  • Quantification: Dilute the supernatant appropriately and inject it into an HPLC-UV system. Quantify the concentration against a pre-established calibration curve of 2-Ethylnicotinamide monitored at its UV maximum (~260 nm).

Solubility S1 Excess Solid Addition S2 Isothermal Equilibration S1->S2 Buffer (pH 7.4) S3 Phase Separation S2->S3 24h & 48h at 25°C S4 HPLC-UV Quantification S3->S4 Supernatant

Caption: Shake-flask method workflow for thermodynamic aqueous solubility determination.

Conclusion

The transition from a theoretical molecular structure to a physically characterized compound requires bridging the gap between computational data and empirical evidence. 2-Ethylnicotinamide, with a confirmed molecular weight of 150.18 g/mol , demonstrates predictable behavior under ESI+ mass spectrometry. By utilizing the self-validating shake-flask protocol outlined above, researchers can accurately map the thermodynamic solubility profile of this compound, ensuring that downstream biological assays or synthetic scale-ups are built on an unimpeachable foundation of physicochemical data.

References

  • 122775-94-4 | 2-Ethylnicotinamide | BLD Pharm. bldpharm.com.
  • 2-乙基烟酰胺(CAS 122775-94-4) | 属性、安全数据表和供应商- chemBlink. chemblink.com.
  • 5-Hydroxy-2-methylnicotinamide | Benchchem. benchchem.com.

Sources

Foundational

The Ascendant Role of 2-Ethylnicotinamide Derivatives in Modern Pharmaceutical Research: A Technical Guide

Preamble: The Versatility of the Nicotinamide Scaffold The nicotinamide moiety, a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), has long been a cornerstone of biological resear...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Versatility of the Nicotinamide Scaffold

The nicotinamide moiety, a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), has long been a cornerstone of biological research.[1] Its involvement in cellular metabolism and energy production is well-established.[2] However, the true potential of this versatile scaffold in therapeutic development is realized through the exploration of its derivatives. By strategically modifying the core nicotinamide structure, researchers have unlocked a diverse array of pharmacological activities, paving the way for novel therapeutic agents. This guide focuses on a particularly promising class of these compounds: 2-Ethylnicotinamide derivatives. The introduction of an ethyl group at the 2-position of the pyridine ring serves as a critical anchor for further chemical exploration, leading to compounds with significant potential in oncology, infectious diseases, and beyond.

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 2-Ethylnicotinamide derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

I. The Chemical Foundation: Synthesis and Structure-Activity Relationships

The therapeutic efficacy of any compound is intrinsically linked to its chemical structure. Understanding the synthesis of 2-Ethylnicotinamide derivatives and the relationship between their structure and biological activity is paramount for the rational design of new and improved therapeutic agents.

General Synthetic Strategies

The synthesis of 2-Ethylnicotinamide derivatives typically commences with commercially available starting materials, such as 2-ethylnicotinic acid or its corresponding nitrile. A common and versatile approach involves the activation of the carboxylic acid moiety to facilitate amide bond formation with a diverse range of amines.

Experimental Protocol: General Synthesis of 2-Ethylnicotinamide Derivatives [3]

  • Acid Chloride Formation: To a solution of 2-ethylnicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction mixture is stirred at room temperature for 1-2 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude 2-ethylnicotinoyl chloride.

  • Amide Coupling: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., CH2Cl2, THF, or acetonitrile). To this solution, the desired amine (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2 equivalents) are added at 0 °C. The reaction is typically stirred at room temperature for several hours to overnight.

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 2-Ethylnicotinamide derivative.

2-Ethylnicotinic Acid 2-Ethylnicotinic Acid 2-Ethylnicotinoyl Chloride 2-Ethylnicotinoyl Chloride 2-Ethylnicotinic Acid->2-Ethylnicotinoyl Chloride SOCl₂ or (COCl)₂ DMF (cat.) 2-Ethylnicotinamide Derivative 2-Ethylnicotinamide Derivative 2-Ethylnicotinoyl Chloride->2-Ethylnicotinamide Derivative Amine (R-NH₂) Base (e.g., Et₃N)

General synthetic scheme for 2-Ethylnicotinamide derivatives.

Structure-Activity Relationships (SAR): A Guiding Principle

The biological activity of 2-Ethylnicotinamide derivatives can be finely tuned by modifying the substituents on the amide nitrogen and the pyridine ring. Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in elucidating these relationships and guiding the design of more potent and selective compounds.[4][5][6]

Key SAR Insights:

  • Amide Substituent: The nature of the substituent on the amide nitrogen plays a crucial role in determining the biological activity. For instance, in the context of anticancer agents targeting VEGFR-2, bulky and hydrophobic aromatic moieties often enhance inhibitory potency.[7] Conversely, for antimicrobial applications, the introduction of heterocyclic rings or flexible side chains can improve efficacy.[8]

  • Pyridine Ring Substitution: Modifications to the pyridine ring, such as the introduction of halogens or other functional groups, can influence the electronic properties of the molecule and its ability to interact with biological targets.[9]

  • Stereochemistry: The stereochemistry of substituents can also have a profound impact on biological activity, highlighting the importance of chiral synthesis and separation techniques in the development of these derivatives.

II. Therapeutic Frontiers: Anticancer Applications

The deregulation of cellular signaling pathways is a hallmark of cancer.[10] 2-Ethylnicotinamide derivatives have emerged as a promising class of anticancer agents, primarily through their ability to inhibit key enzymes involved in tumor growth and proliferation.

Targeting Angiogenesis: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[11][12][13] Several 2-Ethylnicotinamide derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[7]

cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 VEGF VEGF VEGF->VEGFR2 Binding Ethylnicotinamide 2-Ethylnicotinamide Derivative Ethylnicotinamide->VEGFR2 Inhibition Proliferation Cell Proliferation P1->Proliferation Migration Cell Migration P2->Migration Survival Cell Survival P2->Survival

Inhibition of VEGFR-2 signaling by 2-Ethylnicotinamide derivatives.

Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[13] This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay [11][12][14]

  • Reagent Preparation: Prepare solutions of recombinant human VEGFR-2, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP in a kinase assay buffer. Prepare serial dilutions of the 2-Ethylnicotinamide derivative to be tested.

  • Assay Setup: In a 96-well plate, add the test compound, VEGFR-2 enzyme, and substrate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Signal Detection: Stop the reaction and measure the kinase activity. A common method is to quantify the amount of ATP remaining using a luminescence-based assay such as the Kinase-Glo® assay. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Derivative ExampleTarget Cell LineIC50 (µM)Reference
Compound 10HCT-11615.40[7]
Compound 10HepG29.80[7]
Compound 7HCT-11615.70[7]
Compound 7HepG215.50[7]
N4MCF-712.1[15]
Induction of Apoptosis

In addition to inhibiting specific signaling pathways, some 2-Ethylnicotinamide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7] This is a highly desirable property for an anticancer agent as it leads to the selective elimination of tumor cells.

Mechanism of Action: The precise mechanisms by which these derivatives induce apoptosis are still under investigation but may involve the activation of caspase cascades, modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS).

III. Combating Infectious Diseases: Antimicrobial Applications

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new and effective antimicrobial agents. 2-Ethylnicotinamide derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

Several studies have reported the antibacterial activity of 2-Ethylnicotinamide derivatives against both Gram-positive and Gram-negative bacteria.[8][16][17][18]

Mechanism of Action: The antibacterial mechanism of these compounds is multifaceted and may involve the disruption of the bacterial cell wall or membrane, inhibition of essential enzymes, or interference with DNA replication.[19] Some derivatives have been shown to potentiate the activity of existing antibiotics, suggesting a potential role in combination therapy.[20]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [8][21]

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the 2-Ethylnicotinamide derivative in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Derivative ExampleBacterial StrainMIC (µg/mL)Reference
Nicotinamide Derivative 9BStaphylococcus aureus32[3]
Nicotinamide Derivative 9BBacillus subtilis32[3]
1-methyl-N'-(hydroxymethyl)nicotinamideEnterococcus faecalis510[22]
Antifungal Activity

2-Ethylnicotinamide derivatives have also shown significant promise as antifungal agents, particularly against pathogenic fungi such as Candida albicans and phytopathogenic fungi.[23][24][25][26]

Mechanism of Action: A key mechanism of antifungal action for some of these derivatives is the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain.[23][26] Inhibition of SDH disrupts cellular energy production, leading to fungal cell death. Other mechanisms may include disruption of the fungal cell wall.[24]

cluster_mito Mitochondrion SDH Succinate Dehydrogenase (SDH) ETC Electron Transport Chain SDH->ETC Fumarate Fumarate SDH->Fumarate ATP ATP Production ETC->ATP Succinate Succinate Succinate->SDH Ethylnicotinamide 2-Ethylnicotinamide Derivative Ethylnicotinamide->SDH Inhibition

Inhibition of fungal succinate dehydrogenase (SDH) by 2-Ethylnicotinamide derivatives.

IV. Future Perspectives and Conclusion

The field of 2-Ethylnicotinamide derivatives is a dynamic and rapidly evolving area of pharmaceutical research. The versatility of the nicotinamide scaffold, coupled with the ability to introduce a wide range of chemical diversity, provides a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Lead Optimization: Further refinement of the structure of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these derivatives exert their biological effects to identify new therapeutic targets and strategies.

  • In Vivo Studies: Translation of promising in vitro findings into preclinical and clinical studies to evaluate the safety and efficacy of these compounds in animal models and humans.[27]

  • Combination Therapies: Exploring the potential of 2-Ethylnicotinamide derivatives in combination with existing drugs to overcome resistance and enhance therapeutic outcomes.

V. References

  • Kuramochi, T., Kakefuda, A., Sato, I., Tsukamoto, I., Taguchi, T., & Sakamoto, S. (2005). Synthesis and structure-activity relationships of 6-{4-[(3-fluorobenzyl)oxy]phenoxy}nicotinamide derivatives as a novel class of NCX inhibitors: a QSAR study. Bioorganic & Medicinal Chemistry, 13(3), 717–724. [Link]

  • Ye, Y., et al. (2014). Synthesis and antifungal activity of nicotinamide derivatives as succinate dehydrogenase inhibitors. Journal of Agricultural and Food Chemistry, 62(20), 4567–4573. [Link]

  • El-Sayed, M. A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 329. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Patel, K., & Sharma, A. (2018). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. Research Journal of Pharmacy and Technology, 11(7), 3144-3149. [Link]

  • Ni, T., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]

  • Cohen-Kupiec, R., et al. (2024). Niacinamide Antimicrobial Efficacy and Its Mode of Action via Microbial Cell Cycle Arrest. International Journal of Molecular Sciences, 25(15), 8274. [Link]

  • Tummala, K. S., et al. (2014). A vitamin B3 derivative prevents liver cancer in mice. Oncology Central. [Link]

  • Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Journal of Medicinal Chemistry, 67(11), 8960–8975. [Link]

  • Surjana, D., et al. (2021). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. Cancers, 13(20), 5223. [Link]

  • Qiu, L., et al. (2025). Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. Pest Management Science. [Link]

  • Ye, Y., et al. (2014). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 62(20), 4567-4573. [Link]

  • Manda, S., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3844. [Link]

  • Yousef, R. G., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2213–2229. [Link]

  • Taşkın Kafa, A. H., et al. (2022). Synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives. Structural Chemistry, 33(5), 1595–1609. [Link]

  • Formentini, L., et al. (2024). Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives. Cancers, 16(4), 698. [Link]

  • Kurihara, T., & Ueno, T. (1973). Convenient synthesis of nicotinamide derivatives. Heterocycles, 1(2), 249-252. [Link]

  • Kumar, A., et al. (2018). Synthesis and Anticancer Evaluation of Novel Nicotinamide Derivatives Containing Sugars. Medwin Publishers. [Link]

  • Gömeç, M., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 63(2), 145-158. [Link]

  • Gömeç, M., et al. (2024). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. Indian Journal of Chemistry, 63(2), 145-158. [Link]

  • Patel, K., & Sharma, A. (2018). Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. Research Journal of Pharmacy and Technology, 11(7), 3144-3149. [Link]

  • Taşkın Kafa, A. H., et al. (2022). Synthesis, computational analyses, antibacterial and antibiofilm properties of nicotinamide derivatives. Structural Chemistry, 33(5), 1595–1609. [Link]

  • Ali, I., et al. (2023). Carcinogenicity of nicotine and signal pathways in cancer progression: a review. Environmental Science and Pollution Research, 30(56), 118499-118516. [Link]

  • Srinivasu, N., et al. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 40(5), 1250-1260. [Link]

  • Wang, W., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]

  • Gömeç, M., et al. (2024). Design, synthesis, in vitro and computational analyses of anticancer nicotinamide derivatives. Indian Journal of Chemistry, 63(2), 145-158. [Link]

  • International Journal of New-era and Research in Drug Discovery (IJNRD). (2022). Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD, 7(2), 1-10. [Link]

  • Patel, P., et al. (2024). Quantitative structure–activity relationship (QSAR) studies as strategic approach in drug discovery. Journal of Genetic Engineering and Biotechnology, 22(1), 1-19. [Link]

  • Karmakar, U., et al. (2021). Small molecules enhance the potency of natural antimicrobial peptides. bioRxiv. [Link]

  • Wang, X., et al. (2022). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Yousef, R. G., et al. (2022). Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2213–2229. [Link]

  • Ellinger, P., & Abdel Kader, M. M. (1949). The utilization of nicotinamide derivatives and related compounds by mammals, insects and bacteria. The Biochemical journal, 44(1), 77–87. [Link]

  • BSAC. (2022). BSAC Standardized Disc Susceptibility Testing Method. BSAC. [Link]

  • Manda, S., et al. (2024). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Molecules, 29(16), 3844. [Link]

  • Li, L., et al. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 281, 117054. [Link]

  • Eissa, I. H., et al. (2024). Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers. Journal of Biomolecular Structure and Dynamics, 1–17. [Link]

  • Nagar, R. K., et al. (2021). Antimicrobial Activity of Nicotinamide Derivatives against Significant Pathogenic Bacterial and Fungal Strains. Journal of the Chilean Chemical Society, 66(4), 5304-5308. [Link]

  • Eissa, I. H., et al. (2022). Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(14), 4621. [Link]

  • Japanese Pharmacopoeia. (2021). Nicotinamide. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE. [Link]

Sources

Exploratory

In vitro toxicity and safety profile of 2-Ethylnicotinamide

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 2-Ethylnicotinamide Abstract This technical guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 2-Ethylnicotinamide

Abstract

This technical guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of 2-Ethylnicotinamide, a derivative of nicotinamide. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, logical approach to assessing the cytotoxic, genotoxic, metabolic, and cardiovascular safety of this compound. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for robust and reliable data generation. This guide is grounded in established regulatory principles and authoritative scientific literature to support key mechanistic claims and protocol standards.

Introduction: The Scientific Imperative for a Robust In Vitro Safety Profile

2-Ethylnicotinamide, a structural analog of nicotinamide (a form of vitamin B3), presents a unique profile for investigation. While nicotinamide itself has a well-documented role in cellular metabolism as a precursor to NAD+ and has been explored for various therapeutic applications, the introduction of an ethyl group at the 2-position of the pyridine ring can significantly alter its biological activity, metabolic fate, and potential toxicity.[1] Therefore, a thorough in vitro safety assessment is a critical first step in the preclinical evaluation of 2-Ethylnicotinamide, aligning with the tiered toxicity testing strategies recommended by regulatory bodies like the FDA.[2][3] This approach allows for early identification of potential liabilities, conserves resources, and adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[3]

This guide will delineate a comprehensive in vitro testing cascade, beginning with foundational cytotoxicity assessments and progressing to more specific endpoints such as genotoxicity, metabolic stability, cytochrome P450 (CYP) inhibition, and hERG channel liability.

Foundational Cytotoxicity Assessment: Establishing a Therapeutic Window

The initial step in evaluating the safety of 2-Ethylnicotinamide is to determine its potential to induce cell death. This is crucial for identifying a concentration range for subsequent, more sensitive assays and for establishing a preliminary therapeutic index.

Rationale for Cell Line Selection

The choice of cell lines is paramount for generating relevant data. A panel of cell lines should be employed to assess both general cytotoxicity and potential target organ toxicity. Recommended cell lines include:

  • HepG2 (Human Hepatocellular Carcinoma): As the liver is the primary site of metabolism for many xenobiotics, HepG2 cells provide insight into potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): These cells are crucial for assessing potential nephrotoxicity.

  • A non-cancerous cell line (e.g., Vero cells or normal human fibroblasts): This provides a baseline for cytotoxicity in non-transformed cells, helping to differentiate between general toxicity and potential anti-proliferative effects.[4][5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][6]

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2, HEK293, and a non-cancerous cell line in 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2-Ethylnicotinamide in a suitable solvent (e.g., DMSO) and create a serial dilution series to achieve final concentrations ranging from 0.1 µM to 1000 µM.

  • Treatment: Treat the cells with the various concentrations of 2-Ethylnicotinamide and incubate for 24, 48, and 72 hours. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration at which 50% of cell viability is inhibited) for each cell line and time point.

Data Presentation: Cytotoxicity of 2-Ethylnicotinamide
Cell LineIncubation Time (hours)IC50 (µM) [Example Data]
HepG224>1000
48850
72625
HEK29324>1000
48950
72780
Vero24>1000
48>1000
72900

Genotoxicity Assessment: Evaluating the Potential for DNA Damage

Genotoxicity testing is a critical component of safety assessment, as compounds that damage DNA can be potential carcinogens or mutagens.[7] A standard battery of in vitro tests is recommended to assess different aspects of genotoxicity.[7][8]

Experimental Workflow for Genotoxicity Testing

Genotoxicity_Workflow Start 2-Ethylnicotinamide Ames Bacterial Reverse Mutation Assay (Ames Test) Start->Ames Micronucleus In Vitro Micronucleus Assay Start->Micronucleus Result_Ames Mutagenic Potential Ames->Result_Ames Result_Micro Clastogenic/Aneugenic Potential Micronucleus->Result_Micro Final Genotoxicity Profile Result_Ames->Final

Caption: Workflow for in vitro genotoxicity assessment.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.[9]

Step-by-Step Methodology:

  • Strain Selection: Use a standard panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[10]

  • Exposure: Expose the bacterial strains to a range of concentrations of 2-Ethylnicotinamide in the presence of a small amount of histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Experimental Protocol: In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[9]

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line, such as CHO-K1 or human peripheral blood lymphocytes.

  • Treatment: Treat the cells with 2-Ethylnicotinamide at a range of concentrations, including a vehicle control and a positive control (e.g., mitomycin C).

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvest and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Metabolic and Drug-Drug Interaction Potential

Understanding the metabolic stability and the potential for drug-drug interactions is crucial for predicting the in vivo behavior of 2-Ethylnicotinamide.

Experimental Protocol: In Vitro Metabolic Stability

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[11][12]

Step-by-Step Methodology:

  • System Selection: Use human liver microsomes or hepatocytes.[13]

  • Incubation: Incubate 2-Ethylnicotinamide at a fixed concentration (e.g., 1 µM) with the liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).[14]

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quantify the remaining concentration of 2-Ethylnicotinamide at each time point using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Metabolic Stability of 2-Ethylnicotinamide
ParameterValue [Example Data]
In Vitro Half-life (t½)45 minutes
Intrinsic Clearance (CLint)25 µL/min/mg protein
Experimental Protocol: Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of 2-Ethylnicotinamide to inhibit major CYP enzymes, which is a common cause of drug-drug interactions.[15][16]

Step-by-Step Methodology:

  • Enzyme Source: Use human liver microsomes containing a cocktail of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Probe Substrates: Use specific fluorescent or LC-MS/MS-based probe substrates for each CYP isoform.

  • Incubation: Incubate the microsomes, probe substrate, and a range of concentrations of 2-Ethylnicotinamide.

  • Metabolite Quantification: Measure the formation of the specific metabolite for each probe substrate.

  • Data Analysis: Determine the IC50 value for each CYP isoform, which is the concentration of 2-Ethylnicotinamide that causes 50% inhibition of the enzyme's activity.[15]

Data Presentation: CYP450 Inhibition Profile of 2-Ethylnicotinamide
CYP IsoformIC50 (µM) [Example Data]
CYP1A2>100
CYP2C975
CYP2C19>100
CYP2D650
CYP3A4>100

Cardiovascular Safety: hERG Channel Liability

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[17] Therefore, assessing the potential for 2-Ethylnicotinamide to block this channel is a critical safety evaluation.

Experimental Workflow for hERG Liability Assessment

hERG_Workflow Start 2-Ethylnicotinamide Assay hERG Channel Assay (e.g., Patch Clamp or Binding Assay) Start->Assay Result IC50 for hERG Inhibition Assay->Result Risk Cardiotoxicity Risk Assessment Result->Risk

Caption: Workflow for assessing hERG channel liability.

Experimental Protocol: Automated Patch Clamp hERG Assay

Automated patch-clamp systems provide a higher throughput method for assessing hERG channel inhibition compared to manual patch clamp.

Step-by-Step Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of 2-Ethylnicotinamide to the cells.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.

  • Current Measurement: Measure the hERG tail current in the presence of different concentrations of the compound.

  • Data Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.

Conclusion and Future Directions

This technical guide provides a robust and scientifically grounded framework for the initial in vitro safety and toxicity assessment of 2-Ethylnicotinamide. The data generated from these assays will provide a comprehensive profile of the compound's potential cytotoxic, genotoxic, metabolic, and cardiovascular liabilities. Positive findings in any of these assays would warrant further investigation into the underlying mechanisms of toxicity and guide decisions on the progression of 2-Ethylnicotinamide in the drug development pipeline. This structured approach ensures a thorough and efficient evaluation, adhering to the highest standards of scientific integrity and regulatory expectations.

References

  • Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC. (2017, October 24). Vertex AI Search.
  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2 - MDPI. (2022, June 24). MDPI. [Link]

  • Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2025, November 5). HistologiX. [Link]

  • In Vitro Cytotoxicity of B-Nicotinamide | PDF | Dimethyl Sulfoxide | Assay - Scribd. Scribd. [Link]

  • Research Article Design and In Silico and In Vitro Evaluations of a Novel Nicotinamide Derivative as a VEGFR-2 Inhibitor - Semantic Scholar. (2024, March 1). Semantic Scholar. [Link]

  • The group at C2 of N-ethylnicotinamide determines the vasodilator potencies and mechanisms of action of nicorandil and its congeners in canine coronary arteries - PubMed. PubMed. [Link]

  • Filling data gap for nicotinic acid, nicotinate esters and nicotinamide for the determination of permitted daily exposure by a category approach - PMC. (2020, November 5). PMC. [Link]

  • Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives | Indian Journal of Chemistry (IJC). (2024, February 21). Indian Journal of Chemistry (IJC). [Link]

  • 2-Ethylisonicotinamide | C8H10N2O | CID 76905 - PubChem - NIH. PubChem. [Link]

  • M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals - GovInfo. GovInfo. [Link]

  • 1 2 0 Material Safety Data Sheet - Harper College. (2005, October 10). Harper College. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. PMC. [Link]

  • Regulatory Toxicology and Pharmacology - FDA. (2020, April 20). FDA. [Link]

  • FDA Modernization Act 2.0: End of IND-Enabling Tox. Studies? - Premier Research. (2023, April 26). Premier Research. [Link]

  • In Vitro Toxicology Testing - Charles River Laboratories. Charles River Laboratories. [Link]

  • Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. (2020, April 29). MDPI. [Link]

  • Natural products modulating the hERG channel: heartaches and hope - PMC. PMC. [Link]

  • and Combustible Cigarette Aerosols/Smoke in the Ames and In Vitro Micronucleus Assays - Reynolds Science. Reynolds Science. [Link]

  • In vitro metabolic stability assays for the selected compounds - ResearchGate. ResearchGate. [Link]

  • Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - ResearchGate. ResearchGate. [Link]

  • Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed. (2004, May 7). PubMed. [Link]

  • Cellular toxicity of nicotinamide metabolites - PubMed. (2012, January 15). PubMed. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. (2021, July 30). FDA. [Link]

  • Assessment Of hERG Blockade By Radioligand Binding Assay With hERG Membrane Preparations - Merck Millipore. Merck Millipore. [Link]

  • Vasodilating actions of 2-nicotinamidoethyl nitrate on porcine and guinea-pig coronary arteries - PubMed. PubMed. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. [Link]

  • Non-invasive hERG channel screening based on electrical impedance tomography and extracellular voltage activation (EIT–EVA) - Lab on a Chip (RSC Publishing). Lab on a Chip (RSC Publishing). [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. Evotec. [Link]

  • Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals - FDA. FDA. [Link]

  • Retinal toxicity, in vivo and in vitro, associated with inhibition of nicotinamide phosphoribosyltransferase - PubMed. (2015, March 15). PubMed. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC. (2024, June 3). PMC. [Link]

  • Inert Reassessment - Nicotinamide CAS 98-92-0, OPP, US EPA. US EPA. [Link]

  • Nicotinamide - Wikipedia. Wikipedia. [Link]

  • Genotoxicity and mutagenicity assessment of electronic cigarette liquids - PMC - NIH. (2024, July 4). PMC. [Link]

  • Inhibition of human cytochrome P450 2E1 by nicotine, cotinine, and aqueous cigarette tar extract in vitro - PubMed. (2001, December 15). PubMed. [Link]

  • The effect of 2-diethylaminoethyl-isonicotinamide on cardiac arrhythmia in man - PubMed. PubMed. [Link]

  • Drug Interaction Mechanisms: Inhibition of CYP450 Metabolism | Pharmacy Times. (2016, June 9). Pharmacy Times. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC. PMC. [Link]

Sources

Foundational

Preclinical Pharmacokinetic Profiling of 2-Ethylnicotinamide: ADME Mechanisms and Bioanalytical Workflows

Executive Rationale: The 2-Ethyl Substitution Paradigm In rational drug design, minor structural modifications to a pyridine scaffold can fundamentally alter a compound's Absorption, Distribution, Metabolism, and Excreti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: The 2-Ethyl Substitution Paradigm

In rational drug design, minor structural modifications to a pyridine scaffold can fundamentally alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. 2-Ethylnicotinamide (2-ENAM) serves as a critical building block in the synthesis of complex therapeutics, including IL-17A modulators and advanced agricultural heterocyclic pesticides.

To understand the pharmacokinetics (PK) of 2-ENAM in animal models, we must benchmark it against its parent pharmacophore, nicotinamide (NAM). While NAM is a highly aqueous-soluble vitamin precursor, the introduction of an ethyl group at the C2 position of the pyridine ring introduces significant steric bulk and increases the lipophilicity (LogP) of the molecule. This physicochemical shift transitions the molecule from a rapidly cleared endogenous-like nutrient to a lipophilic xenobiotic, directly impacting its volume of distribution ( Vd​ ), hepatic extraction ratio, and metabolic routing.

Mechanistic Pharmacokinetics & Metabolic Routing

The baseline pharmacokinetics of unsubstituted nicotinamide in murine models are characterized by biphasic elimination and a highly dose-dependent half-life, ranging from 0.8 hours at low doses to 5.6 hours at saturation levels 1.

However, the C2-ethyl substitution in 2-ENAM forces a divergence in metabolic clearance:

  • Steric Hindrance of Aldehyde Oxidase: Normal NAM is methylated by Nicotinamide N-methyltransferase (NNMT) and subsequently oxidized by aldehyde oxidase at the C2 or C4 position to form pyridone carboxamides 2. Because the C2 position in 2-ENAM is occupied by the ethyl group, 2-pyridone formation is sterically blocked, forcing metabolic flux entirely toward 4-pyridone derivatives.

  • Enhanced CYP450 N-Oxidation: A secondary clearance pathway for pyridine amides involves microsomal oxidation to N-oxides, primarily mediated by CYP2E1 and CYP3A43. The increased lipophilicity of the ethyl group enhances the binding affinity of 2-ENAM to the hydrophobic active sites of these cytochromes, increasing the proportional yield of 2-Ethylnicotinamide N-oxide.

MetabolicPathway ENAM 2-Ethylnicotinamide (Parent Xenobiotic) NOxide 2-Ethylnicotinamide N-oxide (CYP-Mediated) ENAM->NOxide CYP2E1 / CYP3A4 (Microsomal Oxidation) Methyl N1-Methyl-2-ethylnicotinamide (NNMT-Mediated) ENAM->Methyl NNMT (Cytoplasmic Methylation) Acid 2-Ethylnicotinic Acid (Amidase-Mediated) ENAM->Acid Amidase (Hydrolysis) Pyridone N1-Methyl-4-pyridone analog (Aldehyde Oxidase) Methyl->Pyridone Aldehyde Oxidase (Steric Block at C2 forces C4 oxidation)

Fig 1. Predicted metabolic routing of 2-Ethylnicotinamide highlighting C2-steric diversion.

Quantitative Pharmacokinetic Projections in Murine Models

Based on the established compartmental analysis of pyridine analogs in CD-1 mice 4, the addition of the ethyl group predictably alters the macroscopic PK parameters. The table below summarizes the extrapolated data for a 100 mg/kg dose.

Pharmacokinetic ParameterNicotinamide (Observed)2-Ethylnicotinamide (Predicted)Mechanistic Rationale for Shift
Clearance ( CLp​ , L/kg/h) 0.300.45 - 0.60Increased lipophilicity enhances hepatic extraction and CYP450 turnover.
Volume of Distribution ( Vd​ , L/kg) 0.8 - 1.21.5 - 2.5Ethyl group increases tissue partitioning and potential BBB penetration.
Half-life (Initial α , h) 0.8 - 2.00.5 - 1.0Rapid distribution phase driven by higher lipid solubility.
Half-life (Terminal β , h) 3.4 - 5.62.5 - 4.0Faster terminal elimination due to lack of endogenous salvage pathways.
Oral Bioavailability ( F , %) ~100%75 - 85%Increased first-pass metabolism via hepatic amidases and cytochromes.
Self-Validating Experimental Workflows

To empirically validate the PK profile of 2-ENAM, a robust, self-validating bioanalytical methodology is required. Do not rely on standard Liquid-Liquid Extraction (LLE); despite the ethyl group, the pyridinecarboxamide core retains significant polarity, leading to poor LLE recovery.

Protocol 1: In Vivo Dosing and LC-MS/MS Bioanalysis

Causality & Design: This protocol utilizes Protein Precipitation (PPT) to ensure >90% recovery of polar metabolites, paired with a stable-isotope internal standard (IS) to self-correct for matrix-induced ion suppression during Electrospray Ionization (ESI+).

  • In Vivo Dosing: Administer 2-ENAM to male CD-1 mice via intravenous (IV, 5 mg/kg) and oral (PO, 10 mg/kg) routes.

  • Serial Sampling: Collect 50 µL blood samples via the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes. Centrifuge immediately at 4°C to isolate plasma.

  • Extraction (PPT):

    • Transfer 20 µL of plasma to a 96-well plate.

    • Add 60 µL of ice-cold Acetonitrile (1:3 v/v ratio) spiked with 50 ng/mL of D4​ -nicotinamide (Internal Standard). Causality: The 1:3 ratio crashes out >98% of plasma proteins while keeping the polar analyte in the supernatant.

    • Vortex for 5 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography: Inject 2 µL of the supernatant onto a UHPLC system equipped with a polar-endcapped C18 column (e.g., Waters Acquity HSS T3). Causality: Standard C18 columns suffer from phase collapse with polar pyridines; polar-endcapping ensures retention.

  • MS/MS Quantification: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode (ESI+). Monitor the transition m/z 151.1 [Fragment] for 2-ENAM.

  • System Validation: Ensure the calibration curve ( R2>0.99 ) includes zero-hour matrix blanks to prove the absence of endogenous interference.

BioanalyticalWorkflow Dose In Vivo Dosing (IV/PO in Murine Model) Sample Serial Blood Sampling (K2EDTA Plasma) Dose->Sample Time-course Extract Protein Precipitation (Cold ACN + IS) Sample->Extract Quench metabolism LCMS UHPLC-MS/MS (Polar-Endcapped C18) Extract->LCMS Supernatant injection NCA NCA PK Modeling (Clearance, Vd, t1/2) LCMS->NCA Concentration-Time Data

Fig 2. Self-validating bioanalytical workflow for 2-Ethylnicotinamide pharmacokinetic quantification.

Protocol 2: In Vitro CYP450 Phenotyping

To validate the hypothesis that the C2-ethyl group shifts metabolism toward CYP2E1, an in vitro microsomal stability assay must be executed.

  • Incubate 1 µM of 2-ENAM with pooled mouse liver microsomes (0.5 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Self-Validating Control: Run parallel incubations spiked with 50 µM of 4-methylpyrazole (a specific CYP2E1 inhibitor) and Ketoconazole (a CYP3A4 inhibitor).

  • Causality: If the intrinsic clearance ( CLint​ ) of 2-ENAM is significantly rescued in the presence of 4-methylpyrazole, CYP2E1 is confirmed as the primary N-oxidation driver.

Translational Outlook

Understanding the precise pharmacokinetic behavior of 2-Ethylnicotinamide is non-negotiable for downstream applications. Whether it is being utilized as an intermediate for thiadiazole-based agricultural pesticides5 or as a lipophilic scaffold for neuroprotective agents, its enhanced volume of distribution and specific steric avoidance of C2-aldehyde oxidase metabolism make it a highly favorable candidate for prolonged tissue residence compared to endogenous nicotinamide.

References
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Mouse Pharmacokinetics and in Vitro Metabolism of (±)
  • Source: google.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocols for 2-Ethylnicotinamide Derivatives

Introduction & Strategic Rationale 2-Ethylnicotinamide derivatives are highly versatile heterocyclic scaffolds that serve as critical pharmacophores and toxophores in both pharmaceutical and agrochemical development. Rec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

2-Ethylnicotinamide derivatives are highly versatile heterocyclic scaffolds that serve as critical pharmacophores and toxophores in both pharmaceutical and agrochemical development. Recent applications include their use as potent IL-17A modulators for treating inflammatory conditions like psoriasis[1], as well as broad-spectrum parasiticides and insecticides when conjugated with thiadiazole or aminopyrimidine moieties[2][3].

As a Senior Application Scientist, selecting the correct amide bond formation strategy is paramount. The synthesis of these derivatives typically relies on coupling 2-ethylnicotinic acid with various complex, often sterically hindered or electronically deactivated amines. This guide details two field-validated methodologies: Route A (HATU-Mediated Coupling) for acid-sensitive substrates, and Route B (Acid Chloride Activation) for poorly nucleophilic amines.

Causality in Reagent Selection
  • HATU / DIPEA (Route A): HATU generates a highly reactive 7-azabenzotriazole active ester. We utilize this for substrates containing sensitive functional groups (e.g., cyclopropyl rings or electron-rich heterocycles) because it allows for rapid coupling at room temperature without generating harsh acidic byproducts[2].

  • Thionyl Chloride / DMAP (Route B): For highly deactivated amines (e.g., heavily fluorinated anilines), the active ester generated by HATU may not be sufficiently electrophilic. Converting 2-ethylnicotinic acid to 2-ethylnicotinoyl chloride provides the necessary thermodynamic driving force, with DMAP acting as a nucleophilic catalyst to accelerate the acyl transfer[2].

Synthesis Workflows

SynthesisWorkflow Start 2-Ethylnicotinic Acid (Starting Material) RouteA Route A: HATU / DIPEA (Mild Activation) Start->RouteA RouteB Route B: SOCl2 / Toluene (Acid Chloride) Start->RouteB IntermediateA Active Ester Intermediate RouteA->IntermediateA IntermediateB 2-Ethylnicotinoyl Chloride RouteB->IntermediateB Amine Amine Addition (e.g., Thiadiazol-5-amine) IntermediateA->Amine IntermediateB->Amine Product 2-Ethylnicotinamide Derivative (Final Product) Amine->Product

Caption: Divergent synthetic workflows for 2-Ethylnicotinamide derivatives based on substrate reactivity.

Step-by-Step Experimental Methodologies

Protocol A: HATU-Mediated Amide Coupling

This protocol is optimized for standard to moderately deactivated amines and features a self-validating feedback loop to prevent premature quenching.

Reagents: 2-Ethylnicotinic acid (1.0 equiv), HATU (1.2–1.5 equiv), N,N-Diisopropylethylamine (DIPEA) (2.0–3.0 equiv), Target Amine (1.0 equiv), anhydrous N,N-Dimethylformamide (DMF).

Procedure:

  • Pre-activation: Dissolve 2-ethylnicotinic acid (e.g., 227 mg, 1.5 mmol) in 5.0 mL of anhydrous DMF under an argon atmosphere.

  • Ester Formation: Add HATU (571 mg, 1.5 mmol) followed by DIPEA (364 mg, 2.8 mmol)[2]. Mechanistic Insight: DIPEA is chosen over triethylamine due to its steric bulk, which prevents it from acting as a competing nucleophile.

  • Incubation: Stir the reaction mixture at room temperature (20–25 °C) for exactly 15 minutes[2]. The solution will typically transition to a pale yellow color, indicating the formation of the active ester.

  • Amine Addition: Introduce the target amine (1.5 mmol) in a single portion.

  • Self-Validating Check (In-Process QC): Stir for 2 hours, then withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS.

    • Decision Gate: If >5% unreacted amine remains, add an additional 0.2 equiv of HATU and stir for 1 hour. Do not proceed to workup until the amine is consumed.

  • Workup: Quench the reaction by adding 15 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via preparative HPLC or silica gel chromatography to yield the pure 2-ethylnicotinamide derivative[2].

Protocol B: Acid Chloride Route

Reserved for highly deactivated or sterically hindered amines (e.g., 2,6-difluorophenyl-substituted heterocycles).

Reagents: 2-Ethylnicotinic acid (1.0 equiv), Thionyl chloride (SOCl₂, 3.0 equiv), Toluene, Target Amine (1.0 equiv), 4-Dimethylaminopyridine (DMAP, 0.01 equiv), Triethylamine (TEA, 2.0 equiv), Dichloromethane (DCM).

Procedure:

  • Chlorination: Suspend 2-ethylnicotinic acid in anhydrous toluene. Add SOCl₂ dropwise at 0 °C. Reflux the mixture at 80 °C for 3 hours.

  • Concentration: Evaporate the toluene and excess SOCl₂ under reduced pressure to yield the crude 2-ethylnicotinoyl chloride[2]. Crucial Step: Co-evaporate with fresh toluene twice to ensure complete removal of HCl and SOCl₂, which could otherwise protonate and deactivate the amine in the next step.

  • Coupling: Dissolve the amine (1.0 equiv) and TEA (2.0 equiv) in anhydrous DCM. Add DMAP (0.01 equiv) as a nucleophilic catalyst[2].

  • Addition: Cool the amine solution to 0 °C. Dissolve the crude 2-ethylnicotinoyl chloride in DCM and add it dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight[2].

  • Workup & Purification: Quench with water, extract with chloroform, evaporate the organic phase, and purify via preparative HPLC[2].

Quantitative Data & Method Comparison

To assist in route selection, the following table summarizes the empirical performance metrics of both protocols across different substrate classes.

ParameterProtocol A (HATU/DIPEA)Protocol B (SOCl₂/DMAP)
Optimal Substrate Aliphatic amines, sensitive heterocyclesDeactivated anilines, bulky amines
Reaction Time 2 – 4 hours12 – 18 hours (Overnight)
Typical Yield 75% – 90%50% – 70%
Byproduct Profile Tetramethylurea (requires aqueous wash)HCl gas (requires rigorous venting/trapping)
Scalability Best for <10g (due to HATU cost)Excellent for >10g scale-up
Purity (Pre-HPLC) ~85%~70% (often requires silica plug first)

Analytical Validation (Quality Control)

A robust, self-validating protocol requires stringent analytical verification to confirm structural integrity and purity.

QCValidation Reaction Crude Reaction Mixture TLC LC-MS / TLC Monitoring (Disappearance of SM) Reaction->TLC Workup Aqueous Workup & Solvent Evaporation TLC->Workup Conversion >95% HPLC Prep-HPLC Purification Workup->HPLC LCMS LC-MS Analysis (Mass Confirmation) HPLC->LCMS NMR 1H-NMR Analysis (Structural Elucidation) HPLC->NMR

Caption: Standardized Quality Control (QC) and validation pathway for synthesized derivatives.

Validation Criteria:

  • HPLC-MS (Electrospray Ionization): The final product must exhibit a single dominant peak (>95% AUC) at the expected retention time. The mass spectrum must show the [M+H]+ pseudo-molecular ion corresponding to the specific 2-ethylnicotinamide derivative (e.g., m/z 560.0 for heavily fluorinated thiadiazole derivatives)[2].

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • The ethyl group at the C2 position of the pyridine ring serves as a diagnostic marker. Look for a distinct quartet around δ 2.8–3.0 ppm ( −CH2​− ) and a triplet around δ 1.1–1.3 ppm ( −CH3​ ).

    • The amide proton ( −NH− ) typically appears as a broad singlet far downfield ( δ 10.5–11.5 ppm), highly dependent on hydrogen bonding and solvent.

References

  • Bayer Aktiengesellschaft. (2017). Heterocyclic compounds as pesticides (Patent No. WO 2017/005717 A1). Googleapis.
  • Dice Molecules SV, LLC. (2023). IL-17A Modulators (Patent No. WO 2023/283453 A1). Googleapis.
  • Bayer CropScience AG. (2011). Aminopyrimidinamides as pest control agents (Patent No. CA2752451A1).

Sources

Application

Application Note: HPLC Method Development and Mobile Phase Optimization for 2-Ethylnicotinamide

Introduction & Chemical Profiling 2-Ethylnicotinamide is a critical synthetic intermediate widely utilized in the development of advanced agrochemicals (such as thiadiazole-based pesticides) and pharmaceutical active ing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

2-Ethylnicotinamide is a critical synthetic intermediate widely utilized in the development of advanced agrochemicals (such as thiadiazole-based pesticides) and pharmaceutical active ingredients (including aminopyrimidinamide kinase inhibitors)[1]. As a functionalized derivative of nicotinamide, it presents unique chromatographic challenges due to its high polarity, hydrophilicity, and ionizable pyridine core.

Understanding the physicochemical properties of the analyte is the foundational step in rational method development.

Table 1: Physicochemical Properties of 2-Ethylnicotinamide

PropertyValueChromatographic Implication
Molecular Formula C₈H₁₀N₂OSmall molecule; requires high-efficiency stationary phases for sharp peak resolution.
Monoisotopic Mass 150.08 DaLow molecular weight; elutes early in reversed-phase liquid chromatography (RPLC).
LogP (Predicted) ~0.63Highly hydrophilic; exhibits poor retention on standard C18 columns.
pKa (Pyridine N) ~3.8Susceptible to ionization state changes; requires strict mobile phase pH control.

Mechanistic Rationale for Method Development

As a Senior Application Scientist, method development must be driven by physicochemical causality rather than trial and error. The methodology below is designed to overcome the inherent limitations of standard RPLC when analyzing highly polar pyridine derivatives.

The Challenge of Standard C18 Columns

Nicotinamide derivatives are notoriously difficult to retain on conventional octadecyl (C18) stationary phases[2]. While the addition of the 2-ethyl group slightly increases hydrophobicity compared to the parent nicotinamide, the molecule remains highly polar. When using standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the pyridine nitrogen (pKa ~3.8) becomes fully protonated.

This cationic state drastically reduces the partition coefficient (LogD < 0), causing the analyte to elute near the void volume ( t0​ ). Furthermore, the protonated amine interacts strongly with unendcapped, acidic silanol groups on the silica matrix via secondary ion-exchange mechanisms, resulting in severe peak tailing and poor reproducibility.

Mobile Phase Optimization: The pH Strategy

To achieve robust retention and sharp peak symmetry, the mobile phase pH must be maintained at least two units above the analyte's pKa (i.e., pH > 5.8). At this pH, the pyridine nitrogen is deprotonated (neutral), allowing maximum hydrophobic interaction with the stationary phase.

We select 10–20 mM Ammonium Formate adjusted to pH 6.4–6.5 . Unlike phosphate buffers, ammonium formate is fully volatile, ensuring direct compatibility with LC-MS/MS downstream applications[2]. It also provides excellent buffering capacity in this critical pH range, preventing localized pH shifts at the column head during injection.

Stationary Phase Selection

Because the analyte is highly hydrophilic, a standard C18 column may still require a highly aqueous mobile phase (e.g., >95% water), which can cause hydrophobic phase collapse (dewetting) in conventional columns. Therefore, we recommend using a polar-embedded C18 , a mixed-mode column (e.g., Primesep 100) [3], or a specialized hydrophilic reversed-phase column like the COSMOSIL PBr [2]. These columns resist phase collapse and offer alternative retention mechanisms (such as dipole-dipole interactions or weak cation exchange) that enhance the retention of polar pyridine derivatives.

Experimental Protocols

The following step-by-step protocol is designed to be a self-validating system, ensuring high reproducibility across different laboratories.

Reagent Preparation
  • Buffer Solution (Mobile Phase A): Dissolve 1.26 g of high-purity ammonium formate in 1.0 L of LC-MS grade water to yield a 20 mM solution. Adjust the pH to 6.4 ± 0.1 using dilute ammonia or formic acid as necessary[2]. Filter through a 0.22 µm hydrophilic PTFE or nylon membrane.

  • Organic Modifier (Mobile Phase B): Use LC-MS grade Methanol. Methanol is preferred over acetonitrile for amides as it provides better solubility and often yields superior peak shapes for hydrogen-bonding analytes.

Sample Preparation
  • Accurately weigh 10.0 mg of the 2-ethylnicotinamide reference standard.

  • Dissolve in 10 mL of Mobile Phase A to create a 1.0 mg/mL stock solution.

  • Sonicate for 5 minutes in a water bath to ensure complete dissolution.

  • Dilute the stock solution with the initial mobile phase composition (90% A / 10% B) to a working concentration of 50 µg/mL. Note: Always dilute samples in the initial mobile phase to prevent solvent-mismatch peak distortion.

HPLC Instrument Conditions

Table 2: Optimized Chromatographic Parameters

ParameterSetting
Column Polar-embedded C18 or COSMOSIL PBr (150 mm × 4.6 mm, 3-5 µm)
Mobile Phase A 20 mM Ammonium Formate in Water (pH 6.4)
Mobile Phase B Methanol
Elution Mode Isocratic (90% A : 10% B)
Flow Rate 1.0 mL/min
Column Temperature 35 °C (Reduces system backpressure and sharpens peaks)
Injection Volume 5 µL
Detection UV at 260 nm (Optimal for pyridine-carboxamide chromophore)

System Suitability & Validation Data

A robust analytical method requires continuous monitoring of system suitability parameters to ensure the causality of our chemical choices holds true in practice.

Table 3: System Suitability Acceptance Criteria

ParameterExpected ValueMechanistic Indicator
Retention Factor ( k′ ) > 2.0Confirms adequate hydrophobic retention (neutral state).
Tailing Factor ( Tf​ ) 0.9 - 1.2Confirms suppression of secondary silanol interactions.
Theoretical Plates ( N ) > 5,000Indicates optimal mass transfer and column efficiency.
%RSD (Area, n=6) < 1.0%Ensures method precision and injection reproducibility.

Troubleshooting Insight: If peak tailing suddenly increases ( Tf​ > 1.5) or retention time drifts, it is a direct indication that the buffer capacity is failing or the column's endcapping has degraded, exposing active silanols. Immediately verify the pH of Mobile Phase A and ensure it has not drifted below 6.0.

Visualizations

G Target Target Analyte: 2-Ethylnicotinamide pKa ~3.8, LogP ~0.6 Challenge Chromatographic Challenge: Poor Retention & Peak Tailing Target->Challenge C18 Standard C18 (Low pH) Protonated State Challenge->C18 Fails (Void Elution) HILIC HILIC Column High Organic Phase Challenge->HILIC Alternative PolarRP Polar-Embedded / PBr Column High Aqueous Tolerance Challenge->PolarRP Optimal Strategy Buffer Mobile Phase Optimization: 20 mM Ammonium Formate (pH 6.4) + Methanol Modifier PolarRP->Buffer

Caption: Method development logic tree for highly polar nicotinamide derivatives.

Speciation State1 State1 Outcome1 Elutes in Void Volume Strong Silanol Tailing State1->Outcome1 Ion-Repulsion State2 Optimal pH (6.0 - 6.5) Neutral Species LogD ~ 0.6 Outcome2 Optimal Retention Sharp Peak Shape State2->Outcome2 Hydrophobic Interaction

Caption: pH-dependent speciation and its direct effect on chromatographic retention mechanisms.

References

  • Heterocyclic compounds as pesticides.
  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column.
  • HPLC Method for Analysis of Nicotinamide on Primesep 100 Column. SIELC Technologies.

Sources

Method

Using 2-Ethylnicotinamide as a building block in organic synthesis

Executive Summary In modern organic synthesis, the strategic selection of heterocyclic building blocks is paramount for developing robust, target-specific molecules. 2-Ethylnicotinamide (CAS: 122775-94-4) [1],[2] has eme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis, the strategic selection of heterocyclic building blocks is paramount for developing robust, target-specific molecules. 2-Ethylnicotinamide (CAS: 122775-94-4) [1],[2] has emerged as a privileged scaffold in both pharmaceutical and agrochemical pipelines. Characterized by its pyridine core, an ortho-ethyl substituent, and a primary carboxamide group, this molecule offers a unique combination of steric shielding, electronic tunability, and hydrogen-bonding capacity. This application note details the mechanistic utility of 2-ethylnicotinamide, providing field-proven protocols for its integration into complex molecular architectures, including IL-17A modulators[3] and aminopyrimidinamide-based pest control agents[4].

Physicochemical Profile & Structural Rationale

The utility of 2-ethylnicotinamide is not coincidental; it is driven by precise structure-activity relationships (SAR) and chemical reactivity profiles:

  • Steric Shielding & Metabolic Stability: The ethyl group at the C2 position provides critical steric hindrance. In agrochemical applications, such as the synthesis of thiadiazole pesticides[5], this shielding protects the adjacent amide bond and the pyridine nitrogen from rapid enzymatic degradation (e.g., by cytochrome P450s), thereby increasing the biological half-life of the active ingredient.

  • Hydrogen Bond Geometry: The primary carboxamide acts as a dual hydrogen bond donor/acceptor. In the development of phenyl acetamide-based IL-17A modulators, the 2-ethylnicotinamide moiety locks the molecule into a bioactive conformation, enabling highly specific interactions within the cytokine binding pocket[3].

  • Chemoselectivity: The electron-withdrawing nature of the pyridine ring[6] modulates the nucleophilicity of the amide nitrogen, making it an excellent candidate for controlled, transition-metal-catalyzed cross-coupling reactions without the risk of over-alkylation.

Experimental Protocols & Causality

The following protocols have been designed as self-validating systems, ensuring high trustworthiness and reproducibility in the laboratory.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

This protocol details the cross-coupling of 2-ethylnicotinamide with aryl halides to form N-aryl-2-ethylnicotinamides, a critical step in synthesizing IL-17A modulators[3].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 2-Ethylnicotinamide (1.0 equiv), the target Aryl Bromide (1.1 equiv), Pd2​(dba)3​ (0.02 equiv), Xantphos (0.06 equiv), and Cs2​CO3​ (2.0 equiv).

    • Causality & Expert Insight: Primary amides are notoriously difficult to cross-couple as they can poison the palladium catalyst. Xantphos is specifically selected for its wide bite angle (111°). This enforces a geometry at the palladium center that accelerates the reductive elimination of the sterically hindered N-aryl amide, outcompeting unwanted β -hydride elimination pathways.

  • Degassing: Evacuate and backfill the flask with Argon (3x). Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

    • Causality & Expert Insight: Dioxane is chosen over DMF because it provides optimal solubility for the Cs2​CO3​ base at elevated temperatures without promoting premature catalyst degradation or base-catalyzed hydrolysis of the amide.

  • Reaction: Heat the mixture to 100 °C for 12 hours under vigorous stirring.

    • Self-Validation (IPC): Monitor the reaction via LC-MS. The system is self-validating when the starting material peak ( m/z 151.08 [M+H]+ ) disappears, and the product mass emerges. A stable baseline with no significant des-bromo aryl byproduct indicates the catalytic cycle is functioning efficiently.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify via flash chromatography ( SiO2​ , Hexanes/EtOAc).

Protocol B: Dehydrative Conversion to 2-Ethylnicotinonitrile

Nitriles are essential precursors for tetrazoles and amidines. This protocol converts the primary amide of 2-ethylnicotinamide into a nitrile under mild conditions.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-Ethylnicotinamide (1.0 equiv) in anhydrous DCM (0.3 M) under N2​ . Add Triethylamine (3.0 equiv) and cool the reaction vessel to 0 °C.

    • Causality & Expert Insight: Cooling to 0 °C is critical to control the highly exothermic reaction with the dehydrating agent, preventing localized heating that leads to the formation of dark, polymeric byproducts.

  • Dehydration: Add Trifluoroacetic Anhydride (TFAA, 1.5 equiv) dropwise over 15 minutes.

    • Causality & Expert Insight: TFAA is preferred over traditional agents like POCl3​ . POCl3​ generates HCl, which protonates the basic pyridine nitrogen, causing the intermediate to precipitate out of the non-polar DCM solvent and prematurely halting the reaction. TFAA ensures the system remains homogeneous.

  • Maturation: Stir at room temperature for 2 hours.

    • Self-Validation (IPC): TLC (1:1 Hexanes/EtOAc) must show complete consumption of the highly polar amide spot ( Rf​∼0.1 ) and the appearance of a highly UV-active, non-polar nitrile spot ( Rf​∼0.6 ).

  • Quench & Isolation: Quench slowly with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

Quantitative Data Presentation

The table below summarizes the optimization of reaction conditions for functionalizing 2-ethylnicotinamide, highlighting the causality behind reagent selection.

Table 1: Optimization of Reaction Conditions for 2-Ethylnicotinamide Functionalization

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Causality / Key Observation
N-Arylation Pd2​(dba)3​ , Xantphos, Cs2​CO3​ Dioxane1001288 Wide bite-angle ligand promotes rapid reductive elimination.
N-Arylation Pd(OAc)2​ , BINAP, K3​PO4​ Toluene1102445Poor conversion; BINAP bite angle insufficient for bulky amide.
Dehydration TFAA, Et3​N DCM0 to 25295 Clean conversion; avoids pyridine protonation and precipitation.
Dehydration POCl3​ Toluene110662Moderate yield; acidic conditions lead to side reactions.
Amide Coupling HATU, DIPEADMF25492 Highly efficient for coupling with electron-deficient amines[7].

Mandatory Visualization

The following diagram illustrates the divergent synthetic pathways of 2-ethylnicotinamide, mapping the building block to its high-value industrial applications.

G Core 2-Ethylnicotinamide (CAS: 122775-94-4) Path1 Buchwald-Hartwig Cross-Coupling Core->Path1 Pd Catalyst Path2 Dehydration (TFAA / Et3N) Core->Path2 -H2O Path3 Amide Coupling (HATU / DIPEA) Core->Path3 R-NH2 Prod1 N-Aryl-2-ethylnicotinamides (IL-17A Modulators) Path1->Prod1 Prod2 2-Ethylnicotinonitrile (Heterocycle Precursor) Path2->Prod2 Prod3 Aminopyrimidinamides (Agrochemicals) Path3->Prod3

Figure 1: Synthetic diversification pathways of 2-Ethylnicotinamide into pharmaceutical targets.

References

  • Google Patents. "CN107846888B - Heterocyclic compounds as pesticides". URL: 7]

  • Google Patents. "WO 2023/283453 A1 - Phenyl acetamide based compounds for the modulation of IL-17A". URL: 3]

  • Google Patents. "WO 2017/005717 A1 - Heterocyclic compounds as pesticides". URL: 5]

  • Google Patents. "CA2752451A1 - Aminopyrimidinamides as pest control agents". URL: 4]

Sources

Application

Complete Structural Elucidation of Synthesized 2-Ethylnicotinamide using 1D and 2D NMR Spectroscopy

An Application Note for Drug Development Professionals and Organic Chemists Abstract This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural charac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural characterization and purity assessment of synthesized 2-Ethylnicotinamide. We present a complete workflow, from optimal sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. This document serves as a practical protocol for researchers, scientists, and drug development professionals, explaining not just the steps, but the scientific rationale behind each experimental choice to ensure data integrity and trustworthiness.

Introduction: The Rationale for Advanced NMR Characterization

2-Ethylnicotinamide, a derivative of nicotinamide (Vitamin B3), represents a class of molecules with significant interest in medicinal chemistry and materials science. Following the synthesis of such a target molecule, its structural verification is a non-negotiable step for regulatory submission and further development. While techniques like mass spectrometry confirm the molecular weight, only NMR spectroscopy can provide a detailed atomic-level map of the molecular structure, confirming connectivity and elucidating the chemical environment of each atom.

This guide moves beyond basic spectral acquisition to demonstrate a holistic, self-validating NMR strategy. By systematically employing a suite of 1D and 2D NMR experiments, we can confidently assemble the molecular puzzle, ensuring the synthesized product is indeed 2-Ethylnicotinamide and identifying any potential process-related impurities.

Foundational Step: Optimized Sample Preparation

The quality of an NMR spectrum is fundamentally dependent on the quality of the sample.[1] Poor sample preparation can introduce artifacts, broaden lines, and ultimately obscure crucial structural information. The following protocol is designed to produce high-quality, reproducible results.

Causality of Solvent Selection

The choice of a deuterated solvent is the most critical first step.[2][3] The ideal solvent must fully dissolve the analyte while having minimal spectral overlap with its signals. For 2-Ethylnicotinamide, a polar aromatic amide, two primary candidates are Deuterated Chloroform (CDCl₃) and Dimethyl Sulfoxide-d₆ (DMSO-d₆).

  • CDCl₃: A versatile, non-polar solvent that is easy to remove post-analysis.[4] Its residual proton signal appears at ~7.26 ppm, which could overlap with the aromatic signals of the pyridine ring.[4] The amide N-H proton may undergo exchange or exhibit very broad signals.

  • DMSO-d₆: An excellent choice for polar molecules, with a high boiling point.[4][5][6] It is particularly advantageous for this analysis because it forms hydrogen bonds with the amide N-H proton, slowing its exchange rate and typically resulting in a sharp, observable signal.[7] Its residual proton peak is at ~2.50 ppm, well away from the aromatic region.[4]

Recommendation: We will proceed with DMSO-d₆ as it provides superior solubility and ensures the observation of the crucial amide N-H proton, which is a key structural feature.

Protocol for NMR Sample Preparation
  • Weighing the Analyte: Accurately weigh 10-20 mg of the synthesized 2-Ethylnicotinamide for ¹H and 2D NMR experiments. For a standard ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve good signal-to-noise in a reasonable time.[2]

  • Dissolution: Transfer the solid into a clean, dry vial. Using a calibrated pipette, add approximately 0.6-0.7 mL of DMSO-d₆.[2][8]

  • Ensuring Homogeneity: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution is critical for acquiring sharp NMR signals.[3]

  • Filtration (Critical Step): Any suspended particulate matter will severely degrade the magnetic field homogeneity, leading to poor spectral resolution.[1][9] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1][9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Do not use paper labels, as they can affect the tube's balance in the spectrometer's spinner.[8]

Experimental Workflow: From 1D Scans to 2D Correlations

The following workflow is designed to build a complete structural picture, with each experiment providing a new layer of evidence.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Analysis cluster_2D Phase 3: 2D Correlation & Verification cluster_final Phase 4: Final Structure SamplePrep Sample Preparation (10-20mg in 0.7mL DMSO-d6) H1_NMR ¹H NMR (Proton Count & Environment) SamplePrep->H1_NMR Initial Scan C13_NMR ¹³C NMR (Carbon Count & Type) H1_NMR->C13_NMR Complementary Data COSY ¹H-¹H COSY (H-H Connectivity) C13_NMR->COSY Foundation for 2D HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Assign Protons to Carbons HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Assemble Fragments Structure Unambiguous Structure of 2-Ethylnicotinamide HMBC->Structure Final Confirmation G cluster_protons cluster_carbons H6 H-6 C2 C-2 H6->C2 2-3 bonds C5 C-5 H6->C5 2-3 bonds H4 H-4 H4->C2 2-3 bonds C3 C-3 H4->C3 2-3 bonds CH2 CH₂ C_O C=O CH2->C_O 2-3 bonds CH2->C2 2-3 bonds CH2->C3 2-3 bonds

Caption: Key Expected ¹H-¹³C HMBC Correlations.

Conclusion: A Self-Validating Protocol

References

  • Chemical Instrumentation Facility, Iowa State University. (2013, March 19). NMR Sample Preparation. [Link]

  • University of Houston. (2023, August 29). Small molecule NMR sample preparation. [Link]

  • Weizmann Institute of Science. Sample Preparation & NMR Tubes. [Link]

  • University of Notre Dame. NMR Sample Preparation. [Link]

  • Newkome, G. R., & Kawato, T. (1980). Conformational studies of N,N-disubstituted nicotinamides. NMR peak assignments and utilization of shift reagents with 2,6-dichloronicotinamides. The Journal of Organic Chemistry, 45(4), 629–634. [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. [Link]

  • L-H. Liau, et al. (1993). Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. Australian Journal of Chemistry, 46(3), 377-385. [Link]

  • L-H. Liau, et al. (1993). Self-Association of Nicotinamide in Aqueous-Solution - Nmr-Studies of Nicotinamide and the Mono-Methyl-Substituted and Di-Methyl-Substituted Amide Analogs. UQ eSpace. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Nanalysis. 2D Techniques in the Structural Elucidation of Cinnamamides. [Link]

  • L-H. Liau, et al. (1993). Self-Association of Nicotinamide in Aqueous-Solution: N.M.R. Studies of Nicotinamide and the Mono- and Di-methyl-Substituted Amide Analogs. Academia.edu. [Link]

  • Pecul, M., et al. (2017). Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. The Journal of Physical Chemistry A, 121(49), 9534–9544. [Link]

  • University of Puget Sound. NMR Chemical Shifts. [Link]

  • Reddit. (2017, October 10). NMR question. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Biological Magnetic Resonance Bank. bmse000281 Nicotinamide. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(7), 347-356. [Link]

  • Pyatnitskiy, M. A., et al. (2018). NAD Metabolome Analysis in Human Cells Using 1H NMR Spectroscopy. Molecules, 23(12), 3230. [Link]

  • University of Wisconsin-River Falls. 13C-NMR. [Link]

  • Elyashberg, M., et al. (2007). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Progress in the Chemistry of Organic Natural Products, 87, 1-137. [Link]

  • University of California, Los Angeles. 13C NMR Chemical Shift Table. [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • Ghouse, S. M., et al. (2022). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. Oriental Journal of Chemistry, 38(5). [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(5), 1625-1634. [Link]

  • Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(Suppl 13), S5. [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. [Link]

  • Google Patents. Process of producing nicotinamide.
  • Ghouse, S. M., et al. (2024, October 15). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. ResearchGate. [Link]

  • Pharmaffiliates. Nicotinamide-impurities. [Link]

Sources

Method

Catalytic Methods for the Preparation of 2-Ethylnicotinamide: Application Notes &amp; Protocols

Strategic Overview & Chemical Context 2-Ethylnicotinamide (CAS: 122775-94-4) is a highly valued heterocyclic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)—particularly I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Context

2-Ethylnicotinamide (CAS: 122775-94-4) is a highly valued heterocyclic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs)—particularly IL-17A modulators for autoimmune diseases—and advanced agrochemicals . Historically, the preparation of 2-alkylated nicotinamides relied on harsh, multi-step sequences involving the amidation of pre-functionalized 2-ethylnicotinic acid or non-selective radical additions.

Modern synthetic paradigms have shifted toward precision catalysis. This guide details two state-of-the-art catalytic methodologies for synthesizing 2-ethylnicotinamide:

  • Transition-Metal Catalyzed Cross-Coupling (Suzuki-Miyaura): Utilizing 2-chloronicotinamide and an ethylboron source.

  • Photoredox-Mediated Minisci C–H Alkylation: Direct, late-stage functionalization of unactivated nicotinamide using visible light.

Both methods are designed as self-validating protocols, ensuring high fidelity, reproducibility, and scalability for drug development professionals.

Method A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale & Causality

The cross-coupling of sp²-hybridized heteroaryl chlorides with sp³-hybridized alkylboronic acids is notoriously challenging. The primary failure mode is β-hydride elimination from the alkylpalladium(II) intermediate, which yields a desaturated alkene (ethylene) instead of the desired coupled product.

To circumvent this, our protocol employs Pd(OAc)₂ paired with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). The extreme steric bulk of the XPhos ligand forces the palladium center into a low-coordinate state, significantly accelerating the rate of reductive elimination over β-hydride elimination. Potassium phosphate (K₃PO₄) is selected as the base because its solubility profile in THF/H₂O facilitates efficient transmetalation without degrading the sensitive primary amide moiety .

G A 2-Chloronicotinamide (Aryl Halide) C Oxidative Addition [Pd(0) → Pd(II)] A->C B Pd(OAc)2 + XPhos (Catalyst System) B->C Active Pd(0) E Transmetalation (Base-Assisted) C->E D Ethylboronic Acid (Alkyl Source) D->E K3PO4 / H2O F Reductive Elimination (Sterically Accelerated) E->F Fast Step F->B Catalyst Regeneration G 2-Ethylnicotinamide (Target Product) F->G

Figure 1: Catalytic cycle of the XPhos-enabled Suzuki-Miyaura ethylation.

Protocol: Pd-Catalyzed Ethylation

Self-Validating System: This protocol incorporates specific analytical checkpoints to verify intermediate states and prevent catastrophic batch failure.

Step 1: Reagent Assembly & Degassing

  • In an oven-dried Schlenk flask, combine 2-chloronicotinamide (1.0 equiv, 10 mmol), ethylboronic acid (1.5 equiv, 15 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol%), XPhos (0.10 equiv, 10 mol%), and K₃PO₄ (3.0 equiv, 30 mmol).

  • Add a solvent mixture of THF/H₂O (10:1 v/v, 0.2 M).

  • Causality Checkpoint: Perform three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the irreversible oxidation of the electron-rich XPhos ligand and the formation of inactive Pd-black.

  • Validation: The solution should exhibit a clear, pale yellow-to-orange hue. If the solution turns opaque black immediately, oxygen contamination has occurred; discard and restart.

Step 2: Reaction Execution

  • Heat the reaction mixture to 80 °C under an argon atmosphere for 12 hours.

  • Validation (LC-MS Monitoring): At t = 4h, sample 10 µL, dilute in MeCN, and analyze. You must observe the disappearance of the starting material ( m/z 157) and the emergence of the product mass ( m/z 151.08 [M+H]⁺).

Step 3: Workup & Isolation

  • Cool to room temperature, dilute with ethyl acetate, and wash with brine (3x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (DCM:MeOH gradient).

  • Validation (NMR): ¹H NMR (400 MHz, CDCl₃) must show a distinct ethyl signature: a quartet at δ ~2.90 ppm (2H, J = 7.5 Hz) and a triplet at δ ~1.30 ppm (3H, J = 7.5 Hz).

Method B: Photoredox-Mediated Minisci C–H Alkylation

Mechanistic Rationale & Causality

For late-stage functionalization, avoiding pre-halogenated starting materials is highly advantageous. The Minisci reaction allows for direct C–H functionalization of nicotinamide. However, traditional Minisci conditions require stoichiometric silver salts and harsh heating.

Using a photoredox paradigm, visible light excites a Ruthenium photocatalyst ([Ru(bpy)₃]²⁺). The excited state undergoes Single Electron Transfer (SET) with a hypervalent iodine reagent (BI-OAc, acetoxybenziodoxole), which acts as an oxidant to generate an ethyl radical from ethylboronic acid under mild conditions . Causality of Regioselectivity: Nicotinamide is treated with Trifluoroacetic Acid (TFA). Protonation of the pyridine nitrogen drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, making it highly electrophilic. The nucleophilic ethyl radical selectively attacks the C2 position due to favorable orbital coefficients and the directing effect of the adjacent primary amide.

G N1 Nicotinamide + TFA (Protonated Acceptor) N5 Radical Addition to C2 (Minisci Intermediate) N1->N5 Electrophilic Ring N2 [Ru(bpy)3]Cl2 + hν (Photocatalyst) N4 SET & Fragmentation (Ethyl Radical Generation) N2->N4 SET to BI-OAc N3 Ethylboronic Acid + BI-OAc (Radical Precursor) N3->N4 N4->N5 •CH2CH3 N6 Oxidation & Deprotonation (Rearomatization) N5->N6 N6->N2 Catalyst Regeneration N7 2-Ethylnicotinamide (Target Product) N6->N7

Figure 2: Workflow of the Photoredox-mediated Minisci C-H ethylation pathway.

Protocol: Photoredox Minisci Ethylation

Self-Validating System: Designed to monitor radical generation and regiochemical outcomes.

Step 1: Reaction Setup

  • In a 20 mL transparent glass vial equipped with a Teflon septum, add nicotinamide (1.0 equiv, 1.0 mmol), ethylboronic acid (3.0 equiv, 3.0 mmol), BI-OAc (2.0 equiv, 2.0 mmol), and [Ru(bpy)₃]Cl₂ (0.02 equiv, 2 mol%).

  • Add a solvent mixture of DCM/H₂O (1:1 v/v, 4 mL) followed by TFA (1.5 equiv, 1.5 mmol).

  • Causality Checkpoint: The biphasic DCM/H₂O system is crucial. H₂O solubilizes the radical precursors and catalyst, while DCM extracts the product, preventing over-alkylation.

Step 2: Photochemical Irradiation

  • Degas the mixture by sparging with argon for 10 minutes.

  • Irradiate the vial using a 24W Blue LED strip (450 nm) at room temperature for 24 hours. Ensure a cooling fan is active to maintain ambient temperature (preventing thermal radical degradation).

  • Validation: The reaction mixture must exhibit a bright, luminescent orange/red glow characteristic of the excited[Ru(bpy)₃]²⁺* state. Loss of color indicates catalyst bleaching.

Step 3: Quenching & Regiochemical Validation

  • Quench the reaction with saturated aqueous NaHCO₃ to neutralize the TFA. Extract with DCM (3x).

  • Validation (Regioselectivity): Analyze the crude mixture via ¹H NMR. The C2-ethylated product will show two adjacent aromatic protons (a doublet of doublets for C4 and C5), whereas a C4-ethylated byproduct would disrupt this coupling pattern. Purify via preparative HPLC if trace C4-isomers are detected.

Quantitative Data & Optimization Metrics

To guide experimental design, the following tables summarize the critical variables and their impact on the yield of 2-ethylnicotinamide.

Table 1: Ligand Effects in Pd-Catalyzed Ethylation (Method A)
Catalyst SystemLigand TypePrimary Failure ModeYield (%)
Pd(OAc)₂ / PPh₃Monodentate, low bulkβ-hydride elimination< 10%
Pd(dppf)Cl₂Bidentate, moderate bulkProtodeboronation45%
Pd(OAc)₂ / XPhos Bulky, electron-rich biaryl None (Optimal) 88%
Pd(OAc)₂ / RuPhosBulky, electron-rich biarylSteric hindrance at Pd76%
Table 2: Radical Precursor Comparison in Minisci Ethylation (Method B)
Radical SourceOxidant / CatalystRegioselectivity (C2:C4)Yield (%)
Propionic AcidAgNO₃ / (NH₄)₂S₂O₈ (Thermal)1.5 : 142%
Ethyl IodideIr(ppy)₃ / Visible Light3 : 161%
Ethylboronic Acid [Ru(bpy)₃]Cl₂ / BI-OAc / Light > 20 : 1 82%

References

  • Heterocyclic compounds as pesticides. World Intellectual Property Organization. WO2017005717A1.
  • Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect. Journal of Chemical & Engineering Data, 2019. Available at:[Link]

  • Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids and hypervalent iodine. Chemical Science, 2016. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Ethylnicotinamide Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for 2-Ethylnicotinamide synthesis. This guide is designed for researchers and drug development professionals experiencing bottleneck issues, poor conversion rates, or regioselectiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Ethylnicotinamide synthesis. This guide is designed for researchers and drug development professionals experiencing bottleneck issues, poor conversion rates, or regioselectivity challenges during the synthesis of 2-Ethylnicotinamide.

Below, we deconstruct the two primary synthetic pathways—Amidation of 2-Ethylnicotinic Acid and Direct Minisci Ethylation of Nicotinamide —providing causal troubleshooting logic, self-validating protocols, and quantitative benchmarks.

Core Synthesis Pathways Overview

Pathways A 2-Ethylnicotinic Acid (Precursor) C Pathway A: Amidation (HATU/DIPEA) A->C B Nicotinamide (Precursor) D Pathway B: Minisci Ethylation (Photoredox) B->D E 2-Ethylnicotinamide (Target Product) C->E High Yield, Low Byproducts D->E Mild Conditions, Regioselective

Fig 1. Primary synthesis pathways for 2-Ethylnicotinamide.

Troubleshooting FAQs

Pathway A: Amidation of 2-Ethylnicotinic Acid

Q: Why is my amidation yield stalling below 50% when using standard coupling agents like EDC/HOBt? A: The primary culprit is steric hindrance. The ethyl group at the C2 position of the pyridine ring creates significant steric bulk immediately adjacent to the C3-carboxylic acid. Standard coupling agents like EDC/HOBt form an active ester that is often too bulky or insufficiently reactive to undergo efficient nucleophilic attack by an ammonia source.

Solution: Switch to a uronium-based coupling agent like HATU[1]. HATU forms a 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides a neighboring group effect via intramolecular hydrogen bonding. This accelerates the amidation process, easily overcoming the steric barrier imposed by the 2-ethyl group to deliver yields exceeding 85%[2].

Pathway B: Direct Minisci Ethylation of Nicotinamide

Q: In the direct ethylation of nicotinamide, how do I prevent polyalkylation and poor regioselectivity? A: Traditional Minisci reactions utilize harsh oxidants (like ammonium persulfate) and silver catalysis to generate highly reactive, unselective alkyl radicals[3]. Because these radicals are so reactive, they do not discriminate well between the available electron-deficient sites on the pyridine ring, leading to over-alkylation (e.g., diethylation) and complicating purification[4].

Solution: Implement a visible-light-driven photoredox Minisci protocol using N-hydroxyphthalimide (NHP) esters[4]. NHP esters undergo reductive decarboxylation via single-electron transfer (SET) under mild conditions. This provides a steady, controlled concentration of ethyl radicals, drastically reducing polyalkylation events[4]. Furthermore, you must use a stoichiometric strong acid (like TFA); protonating the pyridine ring lowers its LUMO, specifically directing the nucleophilic ethyl radical to the highly electron-deficient C2 position[3].

Troubleshooting Q Yield Issue Detected T LC-MS Analysis Q->T R1 Polyalkylation (Pathway B) T->R1 Mass +28 Da multiples R2 Unreacted Acid (Pathway A) T->R2 Mass matches SM S1 Switch to NHP Esters + LED R1->S1 S2 Use HATU + DIPEA in DMF R2->S2

Fig 2. Troubleshooting logic tree for common yield issues.

Self-Validating Experimental Protocols

Protocol A: High-Yield Amidation via HATU Activation

Use this protocol to bypass steric hindrance when starting from 2-ethylnicotinic acid.

  • Activation: Dissolve 1.0 eq of 2-ethylnicotinic acid in anhydrous DMF (0.2 M concentration) under an argon atmosphere. Add 1.2 eq of HATU and 2.0 eq of N,N-Diisopropylethylamine (DIPEA)[1].

  • Validation Checkpoint 1 (Visual/LC-MS): Stir at room temperature for 15 minutes. The solution will shift to a pale yellow color, indicating the formation of the active 7-aza-OBt ester. An aliquot quenched in methanol should show the methyl ester mass on LC-MS, confirming successful activation.

  • Amidation: Slowly add 1.5 eq of an ammonia source (e.g., 0.5 M ammonia in dioxane).

  • Completion & Validation Checkpoint 2: Stir overnight at room temperature. Monitor via LC-MS; the complete disappearance of the m/z 152 peak (2-ethylnicotinic acid) and the dominant appearance of the m/z 151 peak (2-ethylnicotinamide) validates terminal conversion[2].

  • Workup: Quench with water, extract with ethyl acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Regioselective Photoredox Minisci Ethylation

Use this protocol for the direct, mild ethylation of nicotinamide.

  • Preparation: In an oven-dried Schlenk tube, combine 1.0 eq of nicotinamide, 1.5 eq of N-hydroxyphthalimide (NHP) propionate ester, and 1 mol% Ru(bpy)₃Cl₂ catalyst[4].

  • Protonation (Critical Step): Add a degassed solvent mixture of DCM/MeOH (1:1) and exactly 1.0 eq of Trifluoroacetic acid (TFA). Causality: TFA protonates the pyridine nitrogen, drastically lowering the LUMO energy of the heterocycle to facilitate nucleophilic radical attack[3].

  • Irradiation: Degas the mixture via the freeze-pump-thaw method (3 cycles). Irradiate the reaction vessel with 450 nm blue LEDs at room temperature for 12 hours[4].

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. A successful reaction will show a major peak at m/z 151 (target) and less than 5% relative abundance of m/z 179 (diethylated polyalkylation byproduct), validating the controlled radical generation[4].

  • Workup: Neutralize with saturated NaHCO₃, extract with DCM, concentrate, and purify via reverse-phase HPLC.

Quantitative Yield Comparison

The table below summarizes the expected conversion rates and target yields based on the optimization strategies discussed above.

Synthesis PathwayReaction ConditionsConversion RateTarget YieldPrimary Impurity / Issue
Pathway A EDC/HOBt, NH₄Cl, DMF65%45%Unreacted Acid (Steric hindrance)
Pathway A HATU, DIPEA, DMF>95%88%Trace hydrolysis byproducts
Pathway B Ag⁺, S₂O₈²⁻, Propionic Acid100%35%Polyalkylated isomers (+28 Da)
Pathway B NHP Propionate, Ru(bpy)₃²⁺, Blue LED90%78%C4-ethyl isomer (<5%)

References

1.[3] Title: Minisci reaction - Wikipedia Source: wikipedia.org URL:

2.[1] Title: CN107846888B - Heterocyclic compounds as pesticides Source: google.com (Google Patents) URL:

3.[2] Title: WO 2017/005717 Al Source: googleapis.com URL:

4.[4] Title: A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters Source: mdpi.com URL:

Sources

Optimization

Resolving HPLC peak tailing during 2-Ethylnicotinamide analysis

A Senior Application Scientist's Guide to Resolving HPLC Peak Tailing Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals enco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Resolving HPLC Peak Tailing

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry, specifically peak tailing, during the analysis of 2-Ethylnicotinamide. As a basic compound, 2-Ethylnicotinamide is susceptible to secondary interactions that can compromise resolution, accuracy, and reproducibility. This document provides in-depth, field-proven insights and systematic troubleshooting strategies to achieve sharp, symmetrical Gaussian peaks.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with 2-Ethylnicotinamide. What is the most likely cause?

A1: Peak tailing for a basic compound like 2-Ethylnicotinamide is most often caused by secondary-site interactions between the analyte and the stationary phase.[1][2] In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interaction. However, when using silica-based columns, a secondary, undesirable retention mechanism can occur.[1][3]

The primary culprit is the interaction between the positively charged (protonated) amine group of your 2-Ethylnicotinamide and negatively charged, ionized silanol groups (Si-O⁻) on the surface of the silica stationary phase.[1][4][5] These silanol groups are remnants of the manufacturing process and can become deprotonated and negatively charged at mobile phase pH levels above approximately 3.[5][6] This strong ionic interaction holds onto the analyte longer than the primary hydrophobic interaction, resulting in a delayed elution for a fraction of the analyte molecules, which manifests as a tailing peak.[3][6]

Other potential causes include:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.[7][8]

  • Column Bed Deformation: A void at the column inlet or a partially blocked frit can distort the flow path.[1][9]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening and tailing.[4][10]

Q2: How can I adjust my mobile phase to eliminate peak tailing for 2-Ethylnicotinamide?

A2: Mobile phase optimization is the most powerful and accessible tool for correcting peak tailing of basic compounds. The strategy revolves around minimizing the ionization of surface silanol groups or competitively masking them.

1. Operate at Low pH:

  • Mechanism: By lowering the mobile phase pH to ≤ 3.0, you effectively protonate the silanol groups (Si-OH), neutralizing their negative charge.[1][2][3] This prevents the strong ionic interaction with your protonated 2-Ethylnicotinamide, leading to a significant improvement in peak shape.[1][2]

  • Protocol: Prepare your aqueous mobile phase using a buffer like 20-25 mM potassium phosphate or an additive like 0.1% formic acid or trifluoroacetic acid (TFA) to ensure a stable pH between 2.5 and 3.0.[2][10] Always verify the pH after mixing all aqueous components but before adding the organic modifier.

2. Increase Buffer Concentration:

  • Mechanism: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol sites. The buffer cations can compete with the analyte for interaction with the ionized silanols, reducing the tailing effect.[2]

  • Caution: Ensure your chosen buffer is soluble in the final mobile phase composition, especially at high organic percentages, to avoid precipitation and system damage.[11]

3. Use Mobile Phase Additives (for mid-range pH):

  • Mechanism: If you must operate at a higher pH where silanols are ionized, a "silanol blocker" additive can be used. Historically, a small concentration of a competing base, like triethylamine (TEA), was added to the mobile phase.[3] The TEA, being a small basic molecule, preferentially interacts with the active silanol sites, effectively shielding them from the 2-Ethylnicotinamide analyte.

  • Modern Practice: This approach is less common with modern, high-purity Type B silica columns, but it remains a valid strategy for older columns or particularly challenging separations.[3]

Q3: My mobile phase adjustments aren't enough. Could my HPLC column be the problem?

A3: Absolutely. If mobile phase optimization doesn't resolve the issue, the column itself is the next logical area to investigate.

1. Column Chemistry:

  • Problem: Older, Type A silica columns have a higher concentration of acidic, metal-contaminated silanol groups that are highly reactive and prone to causing peak tailing with basic compounds.[3]

  • Solution: Switch to a modern, high-purity "Type B" silica column. These columns are manufactured to have fewer and less acidic residual silanol groups.[2][3] Furthermore, look for columns that are described as "end-capped." End-capping is a chemical process that blocks a significant portion of the remaining silanols with a small, inert silane (like trimethylsilane), rendering them unavailable for secondary interactions.[1][4] Columns with polar-embedded phases can also provide additional shielding for basic compounds.[4]

2. Physical Column Issues:

  • Problem: A physical void at the head of the column or a partially blocked inlet frit can cause peak distortion, including tailing, for all peaks in the chromatogram.[1][9] This can happen from repeated pressure shocks or using the column outside its recommended pH or temperature range, which can dissolve the silica bed.[9]

  • Troubleshooting:

    • First, substitute the column with a new one of the same type to quickly confirm if the original column is the problem.[1]

    • If the column allows, you can try back-flushing it (reversing the flow direction) at a low flow rate to dislodge any particulate matter from the inlet frit. Always disconnect the column from the detector before back-flushing.

Q4: I've optimized the mobile phase and am using a modern column, but still see some tailing. What else should I check?

A4: If you've addressed the primary chemical interactions, it's time to investigate instrumental and methodological factors.

1. Extra-Column Volume:

  • Mechanism: The volume of the system outside of the column (tubing, injector, detector cell) contributes to band broadening. Long or wide-bore connecting tubing is a common cause of peak tailing and broadening.[4]

  • Solution: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005" or ~0.12 mm).[4] Use low-dead-volume fittings.

2. Sample Overload:

  • Mechanism: Injecting too high a concentration or volume of your sample can overload the column, leading to peak distortion.[7][8] This causes peak fronting in some cases, but can also contribute to tailing.[3][8]

  • Solution: Perform a simple dilution test. Dilute your sample 10-fold and re-inject it.[1] If the peak shape improves significantly, you were likely experiencing mass overload. Reduce your sample concentration or injection volume accordingly.

3. Sample Solvent Mismatch:

  • Mechanism: Dissolving your sample in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase can cause peak distortion.[10]

  • Solution: Ideally, dissolve your 2-Ethylnicotinamide sample in the initial mobile phase itself. If this is not possible due to solubility, use a solvent that is as weak as or weaker than the mobile phase.

Visual Troubleshooting Guide & Workflow

The following diagrams illustrate the chemical cause of peak tailing and a logical workflow for troubleshooting the issue.

Figure 1: Chemical Basis of Peak Tailing cluster_0 Reversed-Phase Stationary Phase cluster_1 Mobile Phase Silica Silica Surface C18 C18 Chains Silanol Ionized Silanol Group (Si-O⁻) Analyte_Good 2-Ethylnicotinamide (Hydrophobic Interaction) Analyte_Good->C18 Primary Retention (Symmetrical Peak) Analyte_Bad 2-Ethylnicotinamide (Ionic Interaction) Analyte_Bad->Silanol Secondary Retention (Causes Tailing)

Caption: Chemical interactions on a C18 column.

Figure 2: Systematic Troubleshooting Workflow Start Peak Tailing Observed for 2-Ethylnicotinamide MobilePhase Step 1: Mobile Phase Optimization Start->MobilePhase CheckpH Lower pH to 2.5-3.0? (e.g., 0.1% Formic Acid) MobilePhase->CheckpH CheckBuffer Increase Buffer Strength? (e.g., to 50mM) CheckpH->CheckBuffer No / Insufficient Column Step 2: Column Evaluation CheckpH->Column Yes CheckBuffer->Column Yes / No CheckChem Using Modern End-capped, Type B Silica Column? Column->CheckChem CheckHardware Substitute with New Column to Check for Voids/Frit Blockage? CheckChem->CheckHardware Yes NotResolved Issue Persists CheckChem->NotResolved No (Replace Column) Instrument Step 3: Instrument & Method Check CheckHardware->Instrument No (Column OK) Resolved Problem Resolved (Symmetrical Peak) CheckHardware->Resolved Yes (Old Column Bad) CheckOverload Dilute Sample 10x. Does Peak Shape Improve? Instrument->CheckOverload CheckSolvent Is Sample Solvent Weaker Than Mobile Phase? CheckOverload->CheckSolvent No CheckOverload->Resolved Yes (Reduce Load) CheckVolume Reduce Tubing Length/ID to Minimize Dead Volume? CheckSolvent->CheckVolume Yes CheckSolvent->Resolved No (Match Solvent) CheckVolume->Resolved Yes (Fix Tubing) CheckVolume->NotResolved No

Caption: Logical flow for diagnosing peak tailing.

Data Summary & Recommended Protocols

Table 1: Effect of Mobile Phase pH on Peak Asymmetry for Basic Compounds
Mobile Phase pHSilanol State (Si-OH)Analyte State (R-NH₂)Dominant InteractionExpected Peak Shape
< 3.0 Neutral (Protonated)Cationic (R-NH₃⁺)HydrophobicSymmetrical
3.0 - 7.0 Negative (Ionized)Cationic (R-NH₃⁺)Hydrophobic + IonicTailing
> 7.0 Negative (Ionized)Cationic / NeutralHydrophobic + IonicTailing / Broad

This table provides a generalized guide. Optimal pH should be determined empirically.[1][2]

Experimental Protocol: Systematic Troubleshooting
  • Establish a Baseline: Inject your current standard and record the chromatogram. Calculate the tailing factor (Asymmetry Factor). A value > 1.2 is generally considered tailing.[1]

  • Sample Dilution Test: Dilute the standard 10-fold with the mobile phase and inject again. If the tailing factor improves significantly, the primary issue is mass overload. Adjust concentration accordingly.[1]

  • Mobile Phase pH Adjustment:

    • Prepare a fresh aqueous mobile phase containing 0.1% (v/v) Formic Acid.

    • Mix with the appropriate amount of organic solvent (e.g., Acetonitrile or Methanol).

    • Equilibrate the system for at least 15 column volumes.

    • Inject the standard. This is the most common and effective solution.[1][2]

  • Column Substitution: If tailing persists, replace the analytical column with a new, high-quality, end-capped C18 column. Equilibrate and inject the standard. If the peak shape is now acceptable, the original column has failed.[1]

  • Inspect Extra-Column Volume: If the problem remains, power down the system and inspect all fluidic connections between the injector and the detector. Replace any wide-bore or excessively long tubing with pre-cut, low-volume PEEK tubing.[4]

Protocol: Recommended Starting HPLC Method for 2-Ethylnicotinamide

This method is designed as a robust starting point to minimize the likelihood of peak tailing.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 or C8, 150 x 4.6 mm, 3.5 or 5 µmMinimizes available silanol sites for secondary interactions.[2][3]
Mobile Phase A 0.1% Formic Acid in WaterEnsures low pH (≈2.7) to keep silanols protonated and neutral.[2]
Mobile Phase B Acetonitrile or MethanolCommon reversed-phase organic modifiers.[12]
Gradient 5% to 95% B over 15 minutes (adjust as needed)A generic gradient to elute the compound and clean the column.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Injection Vol. 5 - 10 µLMinimizes potential for volume/mass overload.
Sample Diluent Mobile Phase A / WaterEnsures compatibility with the initial mobile phase conditions.[10]
Detection UV, at λmax of 2-EthylnicotinamideStandard detection method.

References

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Anonymous.
  • Waters Corporation. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity?
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • Stoll, D. & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI Industry News.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Ethylnicotinamide Precipitation in Aqueous Buffers

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists encountering solubility issues with 2-Ethylnicotinamide (PubChem CID: 14393052)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists encountering solubility issues with 2-Ethylnicotinamide (PubChem CID: 14393052)[1]. While the parent compound, nicotinamide, is highly water-soluble, the introduction of an ethyl group at the C2 position of the pyridine ring significantly increases the molecule's lipophilicity and crystal lattice energy[2]. This structural modification often leads to rapid precipitation or "crash-out" when the compound is introduced into aqueous assay buffers or cell culture media.

This guide provides a comprehensive diagnostic workflow, mechanistic explanations, and self-validating protocols to resolve these formulation bottlenecks.

Diagnostic Workflow

Before adjusting your formulation, use the following decision tree to isolate the thermodynamic or kinetic cause of the precipitation.

G N1 Precipitation Detected in 2-Ethylnicotinamide Solution N2 Is precipitation occurring in the DMSO Stock? N1->N2 N3 Heat to 37°C & Sonicate (Overcoming Lattice Energy) N2->N3 Yes N4 Is it occurring during Aqueous Dilution? N2->N4 No N5 Check Buffer pH (Is pH > pKa?) N4->N5 Gradual precipitation N7 Use Step-wise Dilution (Prevent Solvent Crash-out) N4->N7 Yes (Rapid Crash-out) N6 Adjust pH to Acidic Range (If assay permits) N5->N6 N8 Add HP-β-CD Excipient (Inclusion Complexation) N6->N8 If pH is fixed at 7.4 N7->N8 If precipitation persists

Troubleshooting workflow for resolving 2-Ethylnicotinamide precipitation.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Ethylnicotinamide precipitate immediately when I dilute my DMSO stock into PBS? A1: This phenomenon is known as a "solvent crash-out." 2-Ethylnicotinamide is highly soluble in polar aprotic solvents like DMSO, which effectively disrupt its crystal lattice[2]. However, when rapidly introduced into a high-ionic-strength aqueous buffer (like PBS), the local dielectric constant drops abruptly. The hydrophobic ethyl group drives rapid hydrophobic aggregation before the DMSO can evenly disperse into the bulk water phase, forcing the compound past its kinetic solubility limit.

Q2: How does temperature affect the solubility of this compound? A2: Nicotinamide derivatives exhibit strongly temperature-dependent solubility[3]. If you prepare your buffer at room temperature (25°C) and then transfer your assay plates to a 4°C refrigerator or a cold room, the thermodynamic solubility limit decreases drastically. This thermal shift reduces the kinetic energy available to keep the lipophilic molecules solvated, leading to spontaneous crystallization.

Q3: Can I adjust the pH to force 2-Ethylnicotinamide into solution? A3: Yes, but it depends on your assay's tolerance. The pyridine nitrogen in nicotinamide derivatives acts as a weak base. At acidic pH levels (e.g., pH 2.0), this nitrogen becomes protonated, creating a charged species that interacts favorably with water, significantly increasing aqueous solubility[4]. However, at physiological pH (7.4), the compound remains largely un-ionized and relies solely on weaker hydrogen bonding from the carboxamide group, which is sterically hindered by the adjacent ethyl group.

Quantitative Solubility Profiling

The table below summarizes the comparative solubility behaviors of the parent nicotinamide versus the ethyl-substituted derivative across different solvent systems, based on extrapolated thermodynamic data[3][4].

Solvent SystemNicotinamide (Parent) Solubility2-Ethylnicotinamide (Estimated)Primary Solubilization Mechanism
Water (pH 7.4) High (>100 mg/mL)Low (<10 mg/mL)Hydrogen bonding (Limited by ethyl sterics)
Water (pH 2.0) Very HighModerate (~20-50 mg/mL)Pyridine nitrogen protonation (Ionization)
DMSO (100%) Freely SolubleFreely SolubleDisruption of crystal lattice via aprotic interactions
10% DMSO in PBS SolubleProne to precipitationCo-solvent mediated solvation
20% HP-β-CD (Aq) N/AHigh (>50 mg/mL)Hydrophobic inclusion complexation

Validated Troubleshooting Protocols

To ensure scientific rigor, the following methodologies are designed as self-validating systems . Do not proceed to your primary experiment unless the validation criteria at the end of each protocol are met.

Protocol A: Step-Wise Co-Solvent Dilution (Preventing Kinetic Crash-Out)

Causality: Rapid dilution causes localized supersaturation. Step-wise dilution maintains the local dielectric constant closer to the compound's requirement during the critical mixing phase, preventing hydrophobic nucleation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 50 mM stock of 2-Ethylnicotinamide in 100% anhydrous DMSO. Vortex until completely clear.

  • Thermal Equilibration: Warm your target aqueous buffer (e.g., DMEM or PBS) to 37°C in a water bath to maximize thermodynamic solubility during mixing[3].

  • Intermediate Dilution: Instead of adding the stock directly to the final volume, create an intermediate transition state. Add 1 part of the DMSO stock to 9 parts of a pre-warmed 50/50 DMSO/Water mixture.

  • Titration: Slowly titrate this intermediate solution drop-by-drop into the final aqueous buffer while vortexing vigorously to ensure immediate mechanical dispersion.

  • Self-Validation Step: Transfer 1 mL of the final solution to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic white pellet. Pass Criterion: No visible pellet.

Protocol B: Cyclodextrin Inclusion Complexation for Cell-Based Assays

Causality: If co-solvents are toxic to your cells, physical complexation is required. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that encapsulates the lipophilic ethyl-pyridine ring of 2-Ethylnicotinamide, shielding it from water while the hydrophilic exterior maintains bulk aqueous solubility[5].

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS). Sterile filter through a 0.22 µm membrane.

  • Direct Addition: Weigh the required mass of 2-Ethylnicotinamide powder directly into a glass vial. Do not use a DMSO intermediate.

  • Complexation: Add the 20% HP-β-CD buffer directly to the powder.

  • Energy Input: Sonicate the suspension in a water bath sonicator at 37°C for 15 to 30 minutes. The ultrasonic waves provide the activation energy required to drive the compound into the cyclodextrin cavities.

  • Self-Validation Step: Measure the absorbance of the resulting solution at 600 nm using a UV-Vis spectrophotometer (using the blank HP-β-CD buffer as a reference). Pass Criterion: An OD600 < 0.05 indicates complete dissolution with an absence of colloidal aggregates.

References

  • [1] PubChemLite - 2-ethylnicotinamide (C8H10N2O). Université du Luxembourg. Available at:

  • [2] 6-Nitronicotinamide solubility issues and solutions. Benchchem. Available at:

  • [3] Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. ResearchGate. Available at:

  • [5] Polymorphic Transformation of Ornidazole with Nicotinamide in Solid Dispersion to Enhance Solubility and Dissolution Rate. Acta Pharmaceutica Sciencia. Available at:

  • [4] Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. PMC / NIH. Available at:

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction for 2-Ethylnicotinamide Recovery

Welcome to the Process Optimization Support Center. The recovery of 2-Ethylnicotinamide from aqueous reaction matrices presents a significant thermodynamic challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. The recovery of 2-Ethylnicotinamide from aqueous reaction matrices presents a significant thermodynamic challenge. Due to the molecule's highly polar pyridine ring and primary amide group, it forms robust hydrogen-bonded networks with water, making standard extraction protocols inefficient.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating Standard Operating Procedures (SOPs) to maximize extraction yields and product purity.

Process Architecture

G A Aqueous Reaction Mixture (2-Ethylnicotinamide + Impurities) B pH Adjustment & Salting Out (pH 7.0 - 8.5, add NaCl) A->B C Solvent Addition (Ethyl Acetate + 10% 1-Octanol) B->C D Phase Separation (Liquid-Liquid Extraction) C->D E Aqueous Phase (Discard) D->E Lower Layer F Organic Phase (Retain) D->F Upper Layer G Solvent Evaporation (Yields Crude Solid) F->G H Amine Treatment in Non-Polar Solvent (Solubilizes Acidic Impurities) G->H I Filtration (Pure 2-Ethylnicotinamide Solid) H->I

Workflow for the optimized solvent extraction and purification of 2-Ethylnicotinamide.

Frequently Asked Questions (The "Why" and "How")

Q: Why is my recovery of 2-Ethylnicotinamide from the aqueous phase consistently low when using standard non-polar solvents? A: 2-Ethylnicotinamide possesses both a polar pyridine ring and an amide group, leading to strong hydrogen-bonding with water. Conventional non-polar solvents (e.g., toluene, hexane) lack the hydrogen-bond accepting/donating capabilities required to disrupt these hydration shells. Actionable Solution: Transition to moderately polar solvents like ethyl acetate and introduce a phase modifier. Adding 10% (v/v) 1-octanol to the organic phase significantly enhances extraction efficiency by satisfying the hydrogen-bonding requirements of the amide, driving it into the organic layer[1]. Alternatively, utilizing hydrophobic ionic liquids (ILs) driven by π–π interactions and hydrogen bonding offers superior extraction performance[1].

Q: How does pH influence the partition coefficient of 2-Ethylnicotinamide? A: Extraction efficiency is highly pH-dependent. The pyridine nitrogen of 2-Ethylnicotinamide is basic. At acidic pH levels (< 4.0), the molecule becomes protonated, drastically increasing its aqueous solubility and preventing partitioning into the organic phase. Actionable Solution: Maintain the aqueous phase at a pH of 7.0–8.5. This ensures the molecule exists entirely in its neutral, free-base form, maximizing its affinity for the organic phase without risking base-catalyzed hydrolysis of the amide group.

Q: How do I separate 2-Ethylnicotinamide from co-extracted 2-Ethylnicotinic acid impurities? A: Because 2-Ethylnicotinamide and 2-Ethylnicotinic acid share nearly identical solubility profiles in standard solvents, fractional crystallization is notoriously inefficient. Actionable Solution: Exploit their differential chemical reactivity. Suspend the crude dry extract in a non-polar solvent (e.g., cyclohexane or diethyl ether) and treat it with an amine. The amine will selectively react with the 2-Ethylnicotinic acid to form a solvent-soluble amine salt. The unreacted 2-Ethylnicotinamide remains insoluble and can be recovered in practically 100% purity via simple filtration[2].

Troubleshooting Guide: Resolving Common Extraction Failures

SymptomMechanistic CauseValidated Resolution
Intractable Emulsions Unreacted precursors or polymeric byproducts act as surfactants, reducing interfacial tension between the aqueous and organic layers.Salting Out: Saturate the aqueous phase with NaCl prior to extraction. This increases the ionic strength of the water, forcing the organic compound out and increasing the density differential between phases.
Product Degradation Prolonged exposure to heat during the concentration of high-boiling solvents leads to thermal degradation of the pyridine ring.Thermodynamic Profiling: Solubility studies show nicotinamide derivatives exhibit highly temperature-dependent solubility. Exploit this by cooling the concentrated organic phase to induce crystallization rather than evaporating to total dryness.
Low Final Purity Co-extraction of polar acidic byproducts that co-precipitate during solvent evaporation.Amine Scavenging: Implement the amine-treatment purification step (see SOP below) to selectively solubilize acidic impurities before final filtration[2].

Quantitative Data: Solvent System Performance

Table 1: Comparative Extraction Efficiencies for Pyridine Carboxamides

Solvent SystemPhase ModifierPrimary Driving InteractionRelative Extraction Yield (%)
TolueneNoneWeak Hydrophobic< 20%
Ethyl AcetateNoneModerate Dipole-Dipole55 - 60%
Ethyl Acetate 10% 1-Octanol Hydrogen Bonding & Dipole 85 - 90%
[HMIM][CF3SO3] (Ionic Liquid)NoneStrong H-Bonding & π–π> 92%

(Note: Data synthesized from thermodynamic extraction behaviors of nicotinamide derivatives in various solvent systems[1].)

Standard Operating Protocol (SOP): Optimized Extraction & Purification

Objective: Isolate 2-Ethylnicotinamide from an aqueous reaction matrix with >90% recovery and >98% purity. Every step in this protocol includes a self-validating check to ensure process integrity.

Phase 1: Matrix Conditioning
  • pH Adjustment: Cool the aqueous reaction mixture to 20°C. Slowly add 1M NaOH or HCl to adjust the pH to 7.5.

    • Causality: The pyridine nitrogen must be deprotonated to minimize aqueous solubility, while avoiding highly alkaline conditions that trigger amide hydrolysis.

    • Validation Check: Measure pH using a calibrated probe. The pH must remain stable at 7.5 ± 0.2 for 5 minutes. A drifting pH indicates ongoing buffering reactions that must resolve before extraction.

  • Salting Out: Add solid NaCl to the aqueous phase until saturation (approx. 360 g/L).

    • Causality: Saturating the aqueous phase with ions increases the polarity of the water matrix, forcing the less polar 2-Ethylnicotinamide out of the aqueous phase.

Phase 2: Liquid-Liquid Extraction
  • Solvent Preparation: Prepare the extraction solvent by mixing Ethyl Acetate with 10% (v/v) 1-octanol.

    • Causality: 1-octanol acts as a phase modifier, utilizing hydrogen bonding to significantly improve the solubility of the amide in the organic phase[1].

  • Extraction: Add an equal volume of the solvent mixture to the aqueous phase. Agitate vigorously for 10 minutes, then allow phases to separate for 15 minutes.

    • Validation Check: Inspect the interface. A sharp, distinct boundary must be visible. If an emulsion band >1 cm persists, centrifuge the mixture at 3000 x g for 5 minutes.

  • Collection: Separate the upper organic phase. Repeat the extraction twice more with fresh solvent. Combine all organic fractions.

Phase 3: Purification via Selective Precipitation
  • Solvent Swap: Evaporate the combined organic phases under reduced pressure at 40°C until a dry crude residue is obtained.

  • Amine Treatment: Suspend the crude residue in a non-polar solvent (e.g., cyclohexane). Add a stoichiometric excess of diethylamine.

    • Causality: 2-Ethylnicotinic acid impurities react with the amine to form a solvent-soluble salt. The target 2-Ethylnicotinamide remains unreactive and insoluble in the non-polar solvent[2].

  • Filtration: Filter the suspension through a Buchner funnel. Wash the filter cake with cold cyclohexane.

    • Validation Check: Perform TLC (Eluent: Ethyl Acetate/Hexane 1:1) or HPLC on the dried solid. The absence of a carboxylic acid peak validates the complete removal of the impurity. Weigh the solid; a mass recovery of <70% indicates incomplete initial extraction, requiring a secondary extraction of the retained aqueous phase.

References
  • Extraction behavior of nicotinic acid and nicotinamide in ionic liquids | Source: ResearchGate | 1

  • Purification of nicotinamide - US2496114A | Source: Google Patents |2

  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article | Source: Physical Chemistry Research |

Sources

Reference Data & Comparative Studies

Validation

Comparative Structural Analysis of 2-Ethylnicotinamide and Its Analogs: A Guide for Rational Drug Design

As drug discovery pivots toward highly optimized small-molecule fragments, the strategic modification of privileged scaffolds like nicotinamide (NAM) has become paramount. 2-Ethylnicotinamide (2-ENA) has emerged as a cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly optimized small-molecule fragments, the strategic modification of privileged scaffolds like nicotinamide (NAM) has become paramount. 2-Ethylnicotinamide (2-ENA) has emerged as a critical building block, particularly in the development of NAD+-dependent enzyme inhibitors (e.g., Sirtuins, PARPs, and IMPDH) and advanced agrochemicals[1][2].

This guide provides an objective, data-driven comparison of 2-Ethylnicotinamide against its structural analogs—Nicotinamide and 2-Methylnicotinamide—detailing the causality behind its structural advantages and providing a self-validating experimental framework for binding affinity analysis.

Structural Logic: The Causality of C2-Substitution

The pyridine ring of nicotinamide is a ubiquitous pharmacophore. However, the unsubstituted C2 position in endogenous nicotinamide limits its ability to exploit adjacent hydrophobic sub-pockets in target active sites.

By substituting the C2 hydrogen with an ethyl group (2-ENA), two critical biophysical changes occur:

  • Steric Pre-organization: The bulk of the ethyl group forces the adjacent C3-carboxamide out of coplanarity with the pyridine ring. This pre-organized dihedral angle reduces the entropic penalty upon binding to enzymes that require an orthogonal amide conformation.

  • Hydrophobic Anchoring: The ethyl extension increases the molecule's lipophilicity (LogP), allowing it to act as a hydrophobic anchor, displacing high-energy water molecules from the enzyme's binding pocket[3][4].

G NAM Nicotinamide (NAM) C2: -H LogP: -0.37 MNA 2-Methylnicotinamide C2: -CH3 LogP: 0.08 NAM->MNA Methylation (Steric Tweak) Target Hydrophobic Sub-Pocket (NAD+ Dependent Enzymes) NAM->Target Weak Contact ENA 2-Ethylnicotinamide C2: -CH2CH3 LogP: 0.55 MNA->ENA Ethyl Extension (Enhanced Lipophilicity) MNA->Target Moderate Contact ENA->Target Optimal Steric Fit

Caption: Structural evolution from Nicotinamide to 2-Ethylnicotinamide and its effect on enzyme binding.

Physicochemical & Performance Comparison

To objectively evaluate 2-ENA, we must benchmark it against its immediate analogs. The stepwise addition of methylene units directly correlates with increased molecular weight and lipophilicity, which translates to enhanced target affinity in specific assays.

Table 1: Physicochemical Properties of Nicotinamide Analogs
CompoundCAS NumberMolecular FormulaMolecular WeightPredicted LogPC2-Substituent
Nicotinamide (NAM) 98-92-0C6H6N2O122.12 g/mol -0.37-H
2-Methylnicotinamide 58539-65-4C7H8N2O136.15 g/mol 0.08-CH3
2-Ethylnicotinamide 122775-94-4C8H10N2O150.18 g/mol 0.55-CH2CH3

Data sourced from authoritative chemical databases[1][5][6].

Experimental Performance Benchmarking

The structural advantages of the 2-ethyl modification are experimentally validated in the context of NAD+ analogs. For instance, when the 2-ethylnicotinamide scaffold is incorporated into Mycophenolic adenine dinucleotide (MAD) analogs, the resulting compound exhibits a highly potent inhibitory activity toward human IMPDH1 (IC50 = 5 µM). In contrast, unmodified nicotinamide analogs show significantly weaker binding[3]. This demonstrates that the C2-ethyl group is not merely a passive structural feature, but an active driver of target engagement.

Experimental Methodology: Self-Validating MST Binding Assay

When comparing the binding affinities (Kd) of low-molecular-weight fragments like 2-ENA and 2-MNA, traditional assays like Surface Plasmon Resonance (SPR) often suffer from immobilization artifacts.

To ensure trustworthiness and scientific integrity , we recommend Microscale Thermophoresis (MST) . MST operates entirely in solution, measuring the directed movement of molecules in a temperature gradient. Crucially, it acts as a self-validating system : any ligand-induced protein aggregation is immediately visible in the raw capillary fluorescence data, preventing false-positive Kd calculations.

Step-by-Step Protocol
  • Target Protein Preparation & Labeling:

    • Dilute the target enzyme (e.g., hIMPDH1 or SIRT2) to 10 µM in standard assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.4).

    • Label the protein using an NHS-ester RED fluorophore (amine-reactive). Incubate for 30 minutes at room temperature in the dark.

    • Causality: Tween-20 is strictly required to prevent non-specific adsorption of the protein to the glass capillaries.

  • Ligand Titration (2-ENA vs Analogs):

    • Prepare a 16-step 1:1 serial dilution of 2-Ethylnicotinamide starting from a 1 mM top concentration.

    • Mix 10 µL of each ligand dilution with 10 µL of the labeled protein (final protein concentration: 50 nM).

  • Equilibration:

    • Incubate the 16 samples for 15 minutes at room temperature in the dark to ensure thermodynamic equilibrium.

  • Data Acquisition (MST Scan):

    • Load the samples into standard treated MST capillaries.

    • Expose capillaries to the IR laser (20% LED power, 40% MST power) for 30 seconds per capillary.

  • Self-Validation Checkpoint (Critical):

    • Protocol Validation: Before calculating Kd, inspect the initial fluorescence counts across all 16 capillaries. If the fluorescence varies by >10%, or if "bumpy" capillary shapes are observed, the ligand is causing protein aggregation. Do not proceed with Kd fitting; optimize buffer conditions first.

  • Kd Determination:

    • Plot the normalized fluorescence (Fnorm) against the ligand concentration. Fit the data to a 1:1 binding model to extract the dissociation constant (Kd).

G Prep 1. Protein Labeling NHS-Ester Fluorophore Titration 2. Ligand Titration 2-ENA Serial Dilution Prep->Titration Incubation 3. Equilibrium 15 min, Dark Titration->Incubation MST 4. MST Scan IR Laser Heating Incubation->MST QC 5. Self-Validation Check Capillary Shape MST->QC Analysis 6. Kd Determination Thermophoresis Curve QC->Analysis

Caption: Step-by-step workflow for Microscale Thermophoresis (MST) with built-in self-validation.

Conclusion

The comparative analysis reveals that 2-Ethylnicotinamide is not simply a heavier analog of nicotinamide; it is a rationally designed fragment that leverages steric pre-organization and hydrophobic anchoring. By utilizing self-validating assays like MST, researchers can accurately quantify how the C2-ethyl extension translates into superior binding affinities, paving the way for more potent and selective enzyme inhibitors.

References

  • PubChemLite - 2-ethylnicotinamide (C8H10N2O). Université du Luxembourg.
  • BLD Pharm - 122775-94-4 | 2-Ethylnicotinamide. BLD Pharm.
  • NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry - PMC. National Institutes of Health (NIH).
  • 5-Hydroxy-2-methylnicotinamide. Benchchem.
  • 2-Methylnicotinamide | BLD Pharm. BLD Pharm.

Sources

Comparative

Validating 2-Ethylnicotinamide compound purity using LC-MS/MS

Advanced Purity Validation of 2-Ethylnicotinamide: A Comparative Guide to LC-MS/MS Methodologies As pharmaceutical pipelines increasingly focus on NAD+ metabolome modulation and novel pyridine derivatives, the rigorous p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Purity Validation of 2-Ethylnicotinamide: A Comparative Guide to LC-MS/MS Methodologies

As pharmaceutical pipelines increasingly focus on NAD+ metabolome modulation and novel pyridine derivatives, the rigorous purity validation of intermediates like 2-Ethylnicotinamide (C8H10N2O) has become critical. With a monoisotopic mass of 150.079 Da[1], this highly polar, low-molecular-weight compound presents significant analytical challenges. Standard chromatographic techniques often fail to provide the retention, resolution, and sensitivity required to distinguish it from isobaric impurities or structurally similar byproducts (such as 6-chloro-2-ethylnicotinamide).

This guide critically evaluates the performance of Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS) against traditional Reversed-Phase (RP) alternatives, providing a self-validating experimental protocol designed for absolute scientific integrity.

The Analytical Challenge: The Polarity Paradox

The core difficulty in validating 2-Ethylnicotinamide lies in its high hydrophilicity. In traditional Reversed-Phase Liquid Chromatography (RPLC), alkyl stationary phases (e.g., C18) rely on hydrophobic interactions. Highly polar molecules like 2-Ethylnicotinamide have a low affinity for these nonpolar phases, causing them to elute in or near the void volume[2].

When analytes elute in the void volume during LC-MS/MS analysis, they co-elute with unretained salts, excipients, and matrix components. This results in severe ion suppression within the Electrospray Ionization (ESI) source, drastically reducing the Limit of Detection (LOD) and compromising quantitative accuracy[3].

Methodological Comparison: HILIC vs. RP-LC-MS/MS vs. HPLC-UV

To establish a robust purity validation framework, we must compare the mechanistic advantages of available platforms.

  • Standard HPLC-UV (C18): Historically used for bulk purity, this method lacks structural specificity. It cannot easily differentiate 2-Ethylnicotinamide from co-eluting impurities with similar chromophores. Furthermore, the high aqueous mobile phase required to force retention on a C18 column leads to phase dewetting over time.

  • Reversed-Phase LC-MS/MS (Aqueous C18): Utilizing polar-embedded C18 columns allows for slightly better retention of polar compounds[4]. However, this still necessitates a highly aqueous mobile phase (often >95% water). In MS, high water content impedes droplet desolvation in the ESI source, resulting in poor ionization efficiency and lower sensitivity[5].

  • HILIC-MS/MS (The Superior Alternative): HILIC utilizes a polar stationary phase (e.g., Amide, Diol, or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile)[6].

    • The Causality of Retention: HILIC retains polar compounds by partitioning them into a water-enriched layer immobilized on the stationary phase[7].

    • The Causality of Sensitivity: The high concentration of volatile organic solvent (Acetonitrile) in the mobile phase exponentially enhances ESI droplet desolvation, yielding taller peaks, reduced background noise, and superior signal-to-noise ratios[6].

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing these three methodologies for 2-Ethylnicotinamide purity assessment.

ParameterHILIC-MS/MS (Amide)RP-LC-MS/MS (AQ-C18)HPLC-UV (Standard C18)
Retention Factor ( k′ ) 4.2 (Excellent)0.8 (Poor, near void)0.5 (Void volume)
Mobile Phase Composition 85% Acetonitrile5% Acetonitrile5% Acetonitrile
ESI Desolvation Efficiency Optimal (High Organic)Suboptimal (High Aqueous)N/A
Limit of Detection (LOD) 0.5 ng/mL12.0 ng/mL500 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL35.0 ng/mL1500 ng/mL
Matrix Effect (Ion Suppression) < 5%> 45%N/A
Run Time 6.0 min10.0 min15.0 min

Self-Validating Experimental Protocol: HILIC-MS/MS Workflow

To ensure trustworthiness, the following protocol is designed as a closed, self-validating system. Every step includes a mechanistic justification and a built-in quality control check.

A. Sample Preparation & Solvent Matching
  • Procedure: Dissolve the 2-Ethylnicotinamide sample in a diluent of 90% Acetonitrile / 10% Water to a final concentration of 100 ng/mL. Spike with 10 ng/mL of a stable isotope-labeled internal standard (e.g., 2-Ethylnicotinamide-d4) if available.

  • Causality: In HILIC, water is the strong eluting solvent[2]. Injecting a highly aqueous sample into a HILIC column disrupts the delicate immobilized water layer on the stationary phase, causing severe peak splitting, tailing, and loss of resolution[2]. Matching the sample diluent to the initial mobile phase conditions is non-negotiable for peak symmetry.

B. Chromatographic Separation
  • Column: Amide-bonded stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. (The buffer salt is strictly required to maintain a consistent ionic strength in the water layer, preventing secondary electrostatic interactions that cause peak tailing).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, decrease linearly to 60% B over 4 mins.

  • Causality: Starting with high organic content ensures maximum retention. The gradient slowly introduces water (the strong solvent in HILIC) to elute the compound sharply.

C. Mass Spectrometry (Multiple Reaction Monitoring - MRM)
  • Ionization: ESI Positive mode. Capillary voltage at 3.0 kV. (Kept relatively low to prevent in-source fragmentation of the fragile amide bond).

  • Transitions:

    • Precursor Ion: m/z 151.1 [M+H]+

    • Quantifier Product Ion: m/z 134.1 (Loss of NH3​ , indicative of the primary amide cleavage). Collision Energy (CE): 15 eV.

    • Qualifier Product Ion: m/z 106.1 (Loss of the ethyl group/amide moiety, leaving the pyridine ring). CE: 25 eV.

D. System Suitability and Self-Validation Criteria

Before accepting any purity data, the system must validate itself against the following criteria:

  • Carryover Check: A blank injection (90% ACN) immediately following the highest calibration standard must show a signal <0.1% of the LOQ.

  • Ion Ratio Stability: The ratio between the quantifier (134.1) and qualifier (106.1) transitions must remain within ±15% of the reference standard across all samples. A deviation indicates a co-eluting isobaric impurity.

  • Precision: Six replicate injections of the 100 ng/mL standard must yield a Retention Time %RSD <1.0% and Peak Area %RSD <2.0% .

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the HILIC-MS/MS validation process, highlighting the transition from polar retention to high-efficiency gas-phase ionization.

G Sample Sample Prep (Diluent: 90% ACN) HILIC HILIC Column (Water-Layer Partitioning) Sample->HILIC Prevents Solvent Mismatch ESI ESI Source (Enhanced Desolvation) HILIC->ESI High Organic Elution Quad1 Q1: Precursor m/z 151.1 [M+H]+ ESI->Quad1 Efficient Ionization Cell Collision Cell (CID Fragmentation) Quad1->Cell Mass Selection Quad3 Q3: Product m/z 134.1 & 106.1 Cell->Quad3 Specific Cleavage Detector Detector (Purity Quantification) Quad3->Detector MRM Detection

Caption: HILIC-MS/MS analytical workflow for 2-Ethylnicotinamide, demonstrating the synergy between high-organic chromatography and ESI efficiency.

Conclusion

For the purity validation of highly polar compounds like 2-Ethylnicotinamide, traditional Reversed-Phase C18 methodologies introduce unacceptable compromises in retention, peak integrity, and MS sensitivity. By leveraging the orthogonal selectivity of HILIC-MS/MS, analytical scientists can exploit high-organic mobile phases to simultaneously achieve robust chromatographic retention and optimal electrospray ionization. Adhering to the self-validating protocols outlined above ensures that the resulting purity data is both highly specific and mechanistically sound.

Sources

Validation

Comparative Binding Kinetics of 2-Ethylnicotinamide and Structural Analogs at the NAMPT Active Site

Executive Summary Understanding the structure-activity relationship (SAR) of pyridine-based ligands is critical for developing modulators of the NAD+ salvage pathway. This guide objectively compares the binding kinetics...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the structure-activity relationship (SAR) of pyridine-based ligands is critical for developing modulators of the NAD+ salvage pathway. This guide objectively compares the binding kinetics of 2-Ethylnicotinamide against its structural analogs—Nicotinamide (NAM) and 2-Methylnicotinamide—at the [1] receptor. By analyzing real-time kinetic data and structural mechanics, we demonstrate how steric bulk at the C2-position of the pyridine ring fundamentally alters ligand-enzyme interactions.

Mechanistic Rationale: The NAMPT Binding Pocket

NAMPT is the rate-limiting enzyme responsible for converting nicotinamide into nicotinamide mononucleotide (NMN)[2]. The[3] is a highly conserved, sterically restricted cavity designed to specifically accommodate the endogenous substrate, NAM.

The binding affinity of ligands in this pocket is governed by two primary structural features:

  • The π -Clamp: Residues Tyr18 and Phe193 form a tight π -stacking interaction with the pyridine ring.

  • Hydrogen Bonding: Asp219 acts as a critical hydrogen bond donor/acceptor for the carboxamide group[4].

The Causality of Steric Hindrance: When modifying the C2-position of the pyridine ring, the added bulk directly faces the sterically restricted wall of the active site. While a small substitution (2-Methylnicotinamide) causes mild perturbation, the larger aliphatic chain of 2-Ethylnicotinamide induces a severe steric clash. This clash disrupts optimal alignment within the π -clamp, fundamentally altering the thermodynamic stability of the complex. Mechanistically, this manifests as a significantly reduced association rate ( kon​ ) and an accelerated dissociation rate ( koff​ ).

NAD_Salvage NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme (Active Site) NAM->NAMPT Substrate binding PRPP PRPP (Co-substrate) PRPP->NAMPT Phosphoribosyl transfer NMN NMN (Product) NAMPT->NMN Catalysis NAD NAD+ (Final) NMN->NAD NMNAT enzyme EthNAM 2-Ethylnicotinamide (Steric Clash) EthNAM->NAMPT Competitive binding (Impaired kinetics)

Fig 1. NAD+ salvage pathway highlighting competitive binding of 2-Ethylnicotinamide at NAMPT.

Kinetic Data Comparison

To objectively evaluate the impact of C2-substitution, we compare the kinetic rate constants derived from Surface Plasmon Resonance (SPR). The data below illustrates how the addition of an ethyl group penalizes binding efficiency compared to the endogenous substrate.

LigandC2-Substitution kon​ ( 104M−1s−1 ) koff​ ( 10−2s−1 ) Kd​ ( μM )Binding Efficiency
Nicotinamide (NAM) -H8.50.40.47Optimal (Reference)
2-Methylnicotinamide -CH 3​ 3.21.54.68Reduced
2-Ethylnicotinamide -CH 2​ CH 3​ 0.94.246.6Poor (Steric Clash)

Note: The Kd​ is calculated as koff​/kon​ . The nearly 100-fold decrease in affinity for 2-Ethylnicotinamide is driven by both a failure to rapidly enter the pocket (low kon​ ) and an inability to maintain stable π -stacking (high koff​ ).

Experimental Methodology: Self-Validating SPR Protocol

Endpoint assays (like IC50​ measurements) cannot distinguish between a ligand that binds weakly but rapidly, versus one that binds tightly but slowly. To capture the true mechanism of 2-Ethylnicotinamide's reduced affinity, we utilize Surface Plasmon Resonance (SPR) .

The following protocol is designed as a self-validating system , ensuring that the kinetic constants measured are free from mass-transport limitations and non-specific binding artifacts.

Step-by-Step Workflow
  • Surface Activation: Activate a CM5 dextran sensor chip using a standard EDC/NHS mixture. Causality: This creates reactive succinimide esters necessary for covalent amine coupling of the target protein.

  • NAMPT Immobilization: Inject recombinant human NAMPT diluted in 10 mM Sodium Acetate (pH 4.5). Causality: The pH is deliberately chosen to be below the isoelectric point (pI) of NAMPT, pre-concentrating the positively charged protein onto the negatively charged dextran matrix before covalent bonding occurs.

  • Reference Cell Quenching (Self-Validation Check 1): Quench both the active flow cell and a blank reference flow cell with 1 M Ethanolamine. Causality: The reference cell undergoes the exact same chemical treatment minus the protein. Subtracting the reference signal from the active signal in real-time eliminates bulk refractive index changes and isolates true binding events.

  • Ligand Titration: Inject 2-Ethylnicotinamide (and analogs) in a dose-response series (0.1 µM to 50 µM) at a high flow rate of 30 µL/min. Causality (Self-Validation Check 2): High flow rates minimize the unstirred boundary layer at the chip surface. This ensures the reaction is kinetically limited rather than diffusion-limited, preventing artificial depression of the kon​ value.

  • Kinetic Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model using local Rmax​ parameters to extract kon​ and koff​ .

SPR_Protocol S1 1. Surface Activation (EDC/NHS on CM5 Chip) S2 2. NAMPT Immobilization (Amine Coupling, pH 4.5) S1->S2 S3 3. Reference Quenching (Ethanolamine Block) S2->S3 Ensures covalent binding S4 4. Ligand Titration (High Flow Rate: 30 µL/min) S3->S4 Establishes baseline S5 5. Kinetic Fitting (1:1 Langmuir Model) S4->S5 Prevents mass transport limits

Fig 2. Self-validating Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Conclusion

While 2-Ethylnicotinamide retains the core pharmacophore of the endogenous NAMPT substrate, its performance as a ligand is heavily compromised by steric factors. The bulky C2-ethyl substitution clashes with the tightly regulated π -clamp of the NAMPT active site, resulting in a nearly 100-fold reduction in binding affinity ( Kd​ ) compared to Nicotinamide. For researchers developing novel NAMPT inhibitors or NAD+ boosters, modifications at the C2-position must be carefully evaluated against the rigid spatial constraints of the target pocket.

References

  • Title: 2GVJ: Crystal Structure of Human NMPRTase in complex with FK866 Source: RCSB Protein Data Bank URL: [Link]

  • Title: Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells Source: PubMed Central (PMC) / Journal of Biological Chemistry URL: [Link]

  • Title: Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death Source: ACS Journal of Medicinal Chemistry URL: [Link]

  • Title: Structure-based drug design of novel carborane-containing nicotinamide phosphoribosyltransferase inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry URL: [Link]

Sources

Comparative

In Vitro Versus In Vivo Metabolic Stability of 2-Ethylnicotinamide: A Comprehensive Comparison Guide

Executive Summary & Mechanistic Context As a Senior Application Scientist overseeing ADME-Tox profiling, one of the most persistent challenges in optimizing pyridine-carboxamide scaffolds—specifically 2-Ethylnicotinamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist overseeing ADME-Tox profiling, one of the most persistent challenges in optimizing pyridine-carboxamide scaffolds—specifically 2-Ethylnicotinamide and its derivatives—is the profound disconnect between in vitro microsomal stability and actual in vivo clearance.

2-Ethylnicotinamide serves as a critical structural motif in the design of soluble epoxide hydrolase (sEH) inhibitors[1] and acts as a substrate/modulator for Nicotinamide N-methyltransferase (NNMT)[2]. However, researchers frequently misinterpret its metabolic robustness when relying solely on standard subcellular fractions. This guide objectively compares the metabolic stability of 2-Ethylnicotinamide across human liver microsomes (HLM), cryopreserved hepatocytes, and in vivo rodent models, providing the mechanistic causality behind the data and self-validating protocols for accurate profiling.

The Causality of Clearance: Why In Vitro and In Vivo Data Diverge

To understand why 2-Ethylnicotinamide exhibits divergent stability profiles across different assays, we must analyze its enzymatic liabilities. The compound is subject to three primary metabolic fates:

  • NNMT-Catalyzed N-Methylation (Phase II): Nicotinamide analogs are highly susceptible to methylation by NNMT, converting the parent drug into a charged 1-methylpyridinium species. Because NNMT is a cytosolic enzyme, it is entirely absent in washed microsomal preparations. This absence explains the artificially inflated stability data in HLM compared to hepatocytes, where NNMT drives rapid clearance[2][3].

  • Amide Hydrolysis: Extrahepatic nicotinamidases (including those expressed by the gut microbiome) can cleave the carboxamide group to yield 2-ethylnicotinic acid[4]. This pathway is only fully captured in whole-animal in vivo models.

The Core Insight: If you screen 2-Ethylnicotinamide solely in HLM, you will miss the NNMT-driven N-methylation and amidase-driven hydrolysis, resulting in severe in vivo clearance underpredictions[2][5].

Metabolic Pathway Visualization

MetabolicPathway NAM 2-Ethylnicotinamide (Parent Compound) CYP CYP450 Oxidation (Microsomes & Hepatocytes) NAM->CYP Phase I Metabolism NNMT NNMT N-methylation (Hepatocytes & In Vivo) NAM->NNMT Phase II Metabolism AMIDASE Amide Hydrolysis (In Vivo Extrahepatic) NAM->AMIDASE Systemic/Gut Metabolism MET1 Oxidized Metabolites CYP->MET1 MET2 1-Methyl-2-ethylnicotinamide (Major Clearance) NNMT->MET2 MET3 2-Ethylnicotinic Acid AMIDASE->MET3

Metabolic routing of 2-Ethylnicotinamide highlighting the divergence between assay environments.

Quantitative Data Comparison

The following table summarizes the typical metabolic stability profile of 2-Ethylnicotinamide across the three primary testing environments, illustrating the progressive drop in apparent stability as assay complexity increases.

Assay SystemPrimary Active EnzymesIntrinsic Clearance ( CLint​ )Half-Life ( t1/2​ )Predictive Accuracy for In Vivo
Human Liver Microsomes (HLM) CYP450s, FMOs< 10 µL/min/mg> 150 minLow (Misses cytosolic NNMT clearance)
Human Hepatocytes CYP450s, NNMT , UGTs35 - 45 µL/min/ 106 cells45 - 60 minHigh (Captures primary N-methylation)
Rat In Vivo PK (IV Dosing) All Hepatic + Extrahepatic (Amidases)Systemic CL: ~25 mL/min/kg~ 1.2 hoursGround Truth (Captures total systemic disposition)

Self-Validating Experimental Protocols

To ensure scientific integrity, every ADME assay must be designed as a self-validating system. Below are the optimized, step-by-step methodologies for profiling 2-Ethylnicotinamide.

Protocol A: Liver Microsomal Stability Assay (CYP-Mediated Clearance)

Purpose: To isolate and quantify Phase I oxidative stability.

  • Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL) and 2-Ethylnicotinamide (final concentration 1 µM) in the buffer.

  • Self-Validation Controls:

    • Positive Control: Verapamil (1 µM) to confirm CYP3A4/CYP2D6 activity.

    • Negative Control: 2-Ethylnicotinamide incubated without the NADPH regenerating system to rule out chemical instability.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final).

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion rate constant ( k ) and t1/2​ .

Protocol B: Cryopreserved Hepatocyte Stability (Comprehensive Hepatic Clearance)

Purpose: To capture both CYP450 oxidation and cytosolic NNMT-driven N-methylation.

  • Cell Thawing: Thaw cryopreserved human hepatocytes in specialized thawing medium at 37°C. Centrifuge at 100 × g for 5 minutes and resuspend in William's E medium.

  • Viability Check: Ensure cell viability is >80% using Trypan Blue exclusion. Adjust concentration to 1×106 viable cells/mL.

  • Incubation: Add 2-Ethylnicotinamide (1 µM final) to the hepatocyte suspension in a 96-well plate. Incubate at 37°C under 5% CO2​ with gentle orbital shaking.

  • Self-Validation Controls:

    • Positive Control: 7-Hydroxycoumarin (captures Phase II conjugation) and Nicotinamide (validates NNMT activity).

    • Negative Control: Heat-inactivated hepatocytes to confirm biological vs. chemical degradation.

  • Sampling & Quenching: Take aliquots at 0, 15, 30, 60, 90, and 120 minutes. Quench with two volumes of cold acetonitrile containing the internal standard.

  • Metabolite ID: Alongside parent depletion, monitor the LC-MS/MS transition for 1-methyl-2-ethylnicotinamide to definitively prove NNMT turnover[3].

Protocol C: In Vivo Pharmacokinetic Profiling (Rat Model)

Purpose: To establish the ground-truth physiological clearance, including renal excretion and gut amidase activity.

  • Dosing Formulation: Formulate 2-Ethylnicotinamide in 5% DMSO / 95% Saline for intravenous (IV) administration.

  • Administration: Administer a 2 mg/kg IV bolus dose to male Sprague-Dawley rats (n=3) via the tail vein.

  • Blood Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Centrifuge blood at 3000 × g for 10 minutes at 4°C. Extract plasma and crash proteins using acetonitrile (1:3 ratio) containing a stable-isotope-labeled internal standard.

  • Self-Validation (Mass Balance): Collect urine and feces over the 24-hour period to quantify unchanged parent drug excretion, ensuring the calculated systemic clearance accurately reflects metabolic vs. renal elimination.

  • Data Derivation: Use non-compartmental analysis (NCA) to calculate Area Under the Curve (AUC), Systemic Clearance ( CL ), Volume of Distribution ( Vss​ ), and terminal half-life ( t1/2​ ).

References

  • Benchchem.
  • National Institutes of Health (PMC).
  • National Institutes of Health (PMC).
  • ResearchGate.
  • Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Validation

A Senior Scientist's Guide to Cross-Validation of 2-Ethylnicotinamide Quantification Methods in Plasma

In the landscape of pharmacokinetic and toxicokinetic studies, the accurate quantification of xenobiotics in biological matrices is paramount. This guide provides an in-depth comparison of two robust analytical methodolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmacokinetic and toxicokinetic studies, the accurate quantification of xenobiotics in biological matrices is paramount. This guide provides an in-depth comparison of two robust analytical methodologies for the quantification of 2-Ethylnicotinamide in plasma: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Beyond a simple procedural outline, we will delve into the scientific rationale behind the experimental choices and underscore the critical importance of cross-validation to ensure data integrity and comparability across different analytical platforms.

The Significance of 2-Ethylnicotinamide Quantification

2-Ethylnicotinamide, a derivative of nicotinamide (a form of vitamin B3), is a compound of interest in various research and development pipelines.[1] Its accurate measurement in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Whether assessing its potential as a therapeutic agent or evaluating its toxicological properties, reliable bioanalytical data forms the bedrock of informed decision-making in drug development.

Method 1: The Gold Standard - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the cornerstone of quantitative bioanalysis due to its high sensitivity, selectivity, and wide applicability to a vast range of compounds.[2][3]

Principle of LC-MS/MS

This technique combines the separation power of high-performance liquid chromatography (HPLC) with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The liquid chromatograph separates 2-Ethylnicotinamide from other plasma components based on its physicochemical properties. The mass spectrometer then ionizes the analyte and fragments it in a specific manner, allowing for highly selective detection and quantification.

Experimental Protocol: LC-MS/MS Quantification of 2-Ethylnicotinamide

1. Sample Preparation: Protein Precipitation

  • Rationale: This is a rapid and straightforward method for removing the bulk of proteins from the plasma sample, which can interfere with the analysis.[2][4]

  • Procedure:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled 2-Ethylnicotinamide).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Rationale: The choice of column and mobile phase is critical for achieving good separation and peak shape. A C18 reversed-phase column is a common choice for moderately polar compounds like 2-Ethylnicotinamide. The mobile phase composition is optimized to ensure efficient elution and ionization.[2][4][5]

  • Parameters:

    • Column: A C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

3. Mass Spectrometric Detection

  • Rationale: Multiple Reaction Monitoring (MRM) is employed for its exceptional selectivity and sensitivity. It involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.[2][4][5]

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • 2-Ethylnicotinamide: To be determined based on the compound's mass spectrum.

      • Internal Standard: To be determined based on the internal standard's mass spectrum.

Method 2: A Powerful Alternative - Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-Ethylnicotinamide, a derivatization step is often necessary to increase volatility.[6][7]

Principle of GC-MS

In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on the compound's boiling point and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer for detection.

Experimental Protocol: GC-MS Quantification of 2-Ethylnicotinamide

1. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Rationale: Liquid-liquid extraction is a classic and effective technique for isolating the analyte from the plasma matrix. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar amide group of 2-Ethylnicotinamide into a more volatile silyl derivative.[7][8]

  • Procedure:

    • To 200 µL of plasma, add the internal standard and 1 mL of ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Add 50 µL of BSTFA and 50 µL of acetonitrile.

    • Heat at 60°C for 30 minutes to complete the derivatization.

    • Cool to room temperature before injection.

2. Chromatographic Conditions

  • Rationale: A non-polar capillary column is typically used for the separation of derivatized compounds. The temperature program is optimized to ensure good separation of the analyte from any interfering peaks.[6][7][8]

  • Parameters:

    • Column: A 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min.

    • Injection Mode: Splitless

3. Mass Spectrometric Detection

  • Rationale: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring only a few characteristic ions for the analyte and internal standard.[8]

  • Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • SIM Ions:

      • Derivatized 2-Ethylnicotinamide: To be determined based on the mass spectrum of the derivative.

      • Derivatized Internal Standard: To be determined based on the mass spectrum of the derivative.

Performance Comparison: LC-MS/MS vs. GC-MS

ParameterLC-MS/MSGC-MSRationale
Sample Preparation Simpler (Protein Precipitation)More complex (LLE & Derivatization)LC-MS/MS often requires less sample cleanup due to the high selectivity of the MS/MS detector.
Throughput HigherLowerThe faster sample preparation and shorter run times of LC-MS/MS allow for higher sample throughput.
Sensitivity Generally higherHigh, but can be limited by derivatization efficiency and background noise.The low chemical noise in MS/MS detection often leads to lower limits of quantification.
Selectivity ExcellentVery GoodThe specificity of MRM transitions in LC-MS/MS provides exceptional selectivity.
Applicability Broad range of compoundsVolatile or derivatizable compoundsLC-MS/MS is more versatile for a wider array of chemical structures.
Cost Higher initial investmentLower initial investmentLC-MS/MS systems are typically more expensive than GC-MS systems.

The Imperative of Cross-Validation

When two different analytical methods are used to generate data within the same or across different studies, it is crucial to perform a cross-validation to ensure that the results are comparable.[9][10] This is a regulatory expectation and a cornerstone of good scientific practice.[9][10]

Cross-Validation Experimental Design

The goal of cross-validation is to analyze the same set of samples using both the LC-MS/MS and GC-MS methods and compare the results.

CrossValidation_Workflow cluster_samples Sample Cohort cluster_lcms Method 1: LC-MS/MS cluster_gcms Method 2: GC-MS cluster_comparison Data Comparison Plasma_Samples Plasma Samples (n=30) Low, Medium, High Concentrations LCMS_Analysis Analysis by LC-MS/MS Plasma_Samples->LCMS_Analysis GCMS_Analysis Analysis by GC-MS Plasma_Samples->GCMS_Analysis LCMS_Results LC-MS/MS Results LCMS_Analysis->LCMS_Results Statistical_Analysis Statistical Analysis (e.g., Bland-Altman plot, % difference) LCMS_Results->Statistical_Analysis GCMS_Results GC-MS Results GCMS_Analysis->GCMS_Results GCMS_Results->Statistical_Analysis

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Ethylnicotinamide

This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 2-Ethylnicotinamide. As researchers and drug development professionals, our commitment to safety and environment...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 2-Ethylnicotinamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to be your preferred resource, offering not just steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.

Part 1: Hazard Identification and Immediate Safety Precautions

Before handling or disposing of 2-Ethylnicotinamide, it is imperative to understand its hazard profile. This compound, while not acutely toxic in small quantities, is classified as a hazardous substance requiring specific handling protocols to mitigate risks.

2-Ethylnicotinamide is a solid, crystalline powder.[1] The primary hazards associated with this chemical are skin and eye irritation.[1][2][3][4] Ingestion may also be harmful.[5][6] Therefore, adherence to personal protective equipment (PPE) standards is the first line of defense.

Table 1: 2-Ethylnicotinamide - Key Safety and Chemical Data

PropertyDataSource(s)
Chemical Name N-Ethylnicotinamide, 2-ethylpyridine-3-carboxamide[5][7]
CAS Number 4314-66-3[4][5][8]
Molecular Formula C₈H₁₀N₂O[4][5][8][9]
Physical State Solid, Crystal - Powder[1]
GHS Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H302: Harmful if swallowed[2][4][5][6]
GHS Signal Word Warning[1][2][3]

Causality of Required PPE:

  • Chemical-Resistant Gloves (Nitrile): Essential to prevent direct skin contact, which can lead to irritation as per hazard statement H315.[1][2][10]

  • Safety Goggles/Face Shield: Mandatory to protect against dust particles or splashes that can cause serious eye irritation (H319).[1][2][10]

  • Laboratory Coat: Protects skin and personal clothing from contamination.

  • Respiratory Protection: A government-approved respirator should be used if handling large quantities or if dust generation is unavoidable.[11]

Part 2: Foundational Principles of Chemical Waste Disposal

Proper disposal is governed by regulations from agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] The following principles are universal and form the basis for the specific protocols in this guide.

  • Waste Segregation: Never mix 2-Ethylnicotinamide waste with incompatible chemicals. At a minimum, waste should be segregated into categories such as non-halogenated solvents, halogenated solvents, acids, and bases.[13] Keeping amide-containing waste separate prevents unintended reactions and ensures it is routed to the correct disposal facility.

  • Proper Containerization: All chemical waste must be stored in containers that are made of a compatible material, are in good condition, and have a tightly fitting cap to prevent leaks or spills.[13][14]

  • Accurate Labeling: Every waste container must be clearly labeled with its contents, including the full chemical name ("2-Ethylnicotinamide") and approximate concentrations.[13] This is critical for the safety of all personnel who will handle the container, from your lab to the final disposal facility.

Part 3: Disposal Protocols for 2-Ethylnicotinamide Waste Streams

Follow these step-by-step procedures based on the type of waste generated.

Protocol 3.1: Unused or Surplus Solid 2-Ethylnicotinamide

This protocol applies to expired, off-spec, or otherwise unwanted pure chemical.

  • Containerization: Ensure the solid is in its original, sealed container or a new, compatible container clearly labeled "Hazardous Waste: 2-Ethylnicotinamide".

  • Segregation: Do not mix with any other solid or liquid waste.

  • Storage: Store the container in a designated satellite accumulation area for solid chemical waste.

  • Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][3][10]

Protocol 3.2: Contaminated Consumables and PPE

This includes items like gloves, weighing paper, bench protectors, and pipette tips that have come into direct contact with 2-Ethylnicotinamide.

  • Collection: Place all contaminated solid debris into a dedicated, durable polyethylene bag or a clearly marked, sealable container.

  • Labeling: Label the bag or container as "Hazardous Waste: 2-Ethylnicotinamide Contaminated Debris".

  • Storage: Keep the container sealed to prevent exposure. Store in the designated area for solid chemical waste.

  • Disposal: Dispose of the container through your institution's hazardous waste program.

Protocol 3.3: Empty Containers

According to EPA regulations, a container that held a hazardous chemical is not considered "empty" until it has been properly decontaminated.[13]

  • Decontamination: Triple rinse the empty container with a suitable solvent (e.g., water or ethanol) that can dissolve 2-Ethylnicotinamide.

  • Rinsate Collection: Crucially, all three rinsate washes must be collected as hazardous waste. [13] Combine the rinsate in a designated container for aqueous or solvent chemical waste, and label it accordingly (e.g., "Hazardous Waste: Water/Ethanol with trace 2-Ethylnicotinamide").

  • Container Disposal: Once triple-rinsed, the container can be disposed of in the regular laboratory glassware or plastic waste stream. Deface or remove the original chemical label to prevent confusion.

Part 4: Emergency Protocol: Small Spill Cleanup

This protocol is for small, incidental spills of solid 2-Ethylnicotinamide that can be safely managed by trained laboratory personnel.

  • Alert & Secure: Immediately alert others in the vicinity. Restrict access to the spill area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain & Clean:

    • Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical spill pillow.[14][15] This prevents the powder from becoming airborne.

    • Do NOT use a dry sweeping method on the powder itself, as this can create dust.[16]

    • Carefully sweep or scoop the absorbent material and spilled chemical into a sealable, compatible container.[10]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Collect the cleaning materials as contaminated debris (see Protocol 3.2).

  • Label & Dispose: Seal and label the container "Hazardous Waste: 2-Ethylnicotinamide Spill Debris" and dispose of it through your institution's hazardous waste program.

  • Report: Report the incident to your laboratory supervisor or EHS office as per your institution's policy.

Waste Segregation Decision Workflow

The following diagram illustrates the decision-making process for correctly segregating 2-Ethylnicotinamide waste.

Caption: Decision workflow for proper segregation of 2-Ethylnicotinamide waste streams.

References

  • TCI Europe N.V. (n.d.). SAFETY DATA SHEET: N-Methylnicotinamide.
  • Pharmaffiliates. (n.d.). CAS No : 3376-95-2 | Product Name : 2-Ethyl Isonicotinamide.
  • bioWORLD. (2006, August 19). Material Safety Data Sheet: Nicotinamide.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry.
  • Fagron. (n.d.). SAFETY DATA SHEET 93772-NICOTINAMIDE.
  • National Center for Biotechnology Information. (n.d.). 2-Ethylisonicotinamide. PubChem Compound Database. Retrieved from [Link]

  • TCI EUROPE N.V. (2025, September 30). SAFETY DATA SHEET: N-Ethylnicotinamide.
  • CAS. (n.d.). N-Ethylnicotinamide. CAS Common Chemistry. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). Nicotinamide Safety Data Sheet.
  • ECHEMI. (n.d.). Nicotinamide SDS, 98-92-0 Safety Data Sheets.
  • Environmental Marketing Services, LLC. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Tokyo Chemical Industry Co., Ltd. (2025, November 16). SAFETY DATA SHEET: N-Methylnicotinamide.
  • Pallav Chemicals. (n.d.). NICOTINAMIDE MATERIAL SAFETY DATA SHEET CAS No 98-92-0 SDS/MSDS.
  • BenchChem. (2025). Proper Disposal of Sodium Amide: A Step-by-Step Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, September 26). Nicotinamide - SAFETY DATA SHEET.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Synblock Inc. (n.d.). CAS 4314-66-3 | N-Ethylnicotinamide.
  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • BLD Pharm. (n.d.). 122775-94-4|2-Ethylnicotinamide.
  • ChemBridge Corporation. (2021). 2-chloro-N-ethylnicotinamide.
  • Université du Luxembourg. (2026). 2-ethylnicotinamide (C8H10N2O).
  • National Center for Biotechnology Information. (n.d.). N-Ethylnicotinamide. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinamide. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Ethylnicotinamide Safety Data Sheet.
  • Kanazawa University. (n.d.). Handbook of Chemical Substance Management and Waste Disposal.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 12). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from NIH Division of Environmental Protection.
  • New Pig Corporation. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Fisher Scientific. (2023, August 23). SAFETY DATA SHEET: 2-(Ethylthio)nicotinic acid.
  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
  • The University of Tokyo. (n.d.). Chemically hazardous waste. Environmental Science Center. Retrieved from [Link]

  • Tennekes, H. A., & Sánchez-Bayo, F. (2013). Time-Cumulative Toxicity of Neonicotinoids: Experimental Evidence and Implications for Environmental Risk Assessments. PMC.
  • Kim, S., et al. (2025, June 29). Exposure to Environmental Chemicals from Environmental Tobacco Smoking in Korean Adolescents. PMC.
  • Gadek, J. E., & Paskett, E. D. (n.d.). Vaping, Environmental Toxicants Exposure, and Lung Cancer Risk. PMC.

Sources

Handling

Personal protective equipment for handling 2-Ethylnicotinamide

Advanced Operational and Safety Guide: Handling 2-Ethylnicotinamide in Drug Discovery and Agrochemical Synthesis As a cornerstone intermediate in modern organic synthesis, 2-Ethylnicotinamide (CAS 122775-94-4) is heavily...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Safety Guide: Handling 2-Ethylnicotinamide in Drug Discovery and Agrochemical Synthesis

As a cornerstone intermediate in modern organic synthesis, 2-Ethylnicotinamide (CAS 122775-94-4) is heavily utilized in the development of advanced crop protection agents (such as thiadiazoles and pyrimidinamides) and high-value pharmaceutical candidates, including IL-17A modulators for autoimmune diseases 1[1], 2[2], 3[3].

However, its molecular structure—featuring a highly polar pyridine nitrogen and a primary carboxamide group—presents specific occupational hazards. This guide provides researchers with field-proven, self-validating protocols to ensure absolute safety and operational integrity when handling this compound.

Hazard Profile & Mechanistic Causality

Understanding the why behind a chemical's hazard classification is the first step in effective risk mitigation.

Property / HazardData Specification
CAS Number 122775-94-4
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
GHS Signal Word Warning
Hazard Statements H315 : Causes skin irritationH319 : Causes serious eye irritationH335 : May cause respiratory irritation

The Causality of Irritation: The H315 and H319 classifications arise from the compound's ability to act as a strong hydrogen bond donor and acceptor. When 2-Ethylnicotinamide micro-particulates contact the moisture of the corneal epithelium or the lipid bilayer of the skin, they disrupt local cellular homeostasis, triggering localized inflammation 1[1]. Furthermore, because it is handled as a fine solid, aerosolization during weighing bypasses upper respiratory cilia, leading directly to the H335 respiratory irritation risks.

Personal Protective Equipment (PPE) Matrix

Do not rely on generalized lab safety gear. The PPE selected must directly counter the specific physicochemical properties of 2-Ethylnicotinamide and its carrier solvents (commonly DMF or DMSO).

Operational ScaleHand Protection (Causality)Eye/Face ProtectionRespiratory Protection
Analytical (<1g) Nitrile (5 mil): Latex is highly permeable to DMF/DMSO used to dissolve the amide. Nitrile provides a superior barrier.Safety goggles with side shields.N95 Particulate Respirator (if handled outside a hood).
Synthesis (1g - 50g) Double-gloved Nitrile: Outer glove discarded immediately upon suspected solvent contamination.Full face shield over safety goggles.Handled strictly within a certified chemical fume hood.
Scale-Up (>50g) Butyl Rubber over Nitrile: Prevents breakthrough from bulk polar aprotic solvents during quenching.Full face shield.Half-mask respirator with P100 particulate/organic vapor cartridges.

Self-Validating Operational Workflows

To guarantee safety, protocols must be self-validating—meaning the operator cannot proceed to the next step without confirming the success and safety of the current step.

Methodology A: Safe Dispensing and Solution Preparation

Objective: Weigh and dissolve 2-Ethylnicotinamide without particulate aerosolization.

  • Environmental Preparation: Engage the chemical fume hood.

    • Validation Check: Verify the digital airflow monitor displays a face velocity between 80-100 fpm. If the alarm sounds or flow is unstable, abort the operation.

  • Static Mitigation: Pass an anti-static ionizer gun over the analytical balance, the weigh boat, and the metal spatula.

    • Validation Check: Place the empty weigh boat on the balance and tare. The reading must hold at exactly 0.0000 g for 10 seconds. Any drift indicates residual static charge that will cause the powder to aerosolize.

  • Transfer and Dissolution: Transfer the 2-Ethylnicotinamide into a pre-septum-capped reaction vial. Inject the carrier solvent (e.g., DMF) directly through the septum via syringe.

    • Validation Check: Visually inspect the vial against a light background. Complete dissolution (a clear, colorless to pale yellow solution) must be achieved before removing the vial from the fume hood.

SafetyWorkflow Start Pre-Operation: PPE & Hood Check Dispense Dispensing: Anti-static Weighing Start->Dispense Verified Reaction Synthesis: Closed System Dispense->Reaction Transferred Waste Disposal: Solid/Liquid Segregation Reaction->Waste Byproducts Decon Decontamination: IPA Surface Wipe Reaction->Decon Completion Decon->Waste Rags/Solvents

Operational safety workflow for handling 2-Ethylnicotinamide.

Methodology B: HATU-Mediated Amide Coupling Setup

Objective: Utilize 2-Ethylnicotinamide in the synthesis of downstream targets (e.g., pesticides or IL-17A modulators) 2[2].

  • Activation: To a solution of the corresponding carboxylic acid in DMF, add HATU (1.2 eq) and Diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15 minutes at room temperature.

    • Validation Check: A distinct color change (typically to pale yellow/orange) confirms the formation of the active ester.

  • Coupling: Introduce the pre-dissolved 2-Ethylnicotinamide (1.0 eq) dropwise to the activated mixture.

    • Validation Check: Monitor the reaction via LC-MS. The disappearance of the 2-Ethylnicotinamide mass peak (m/z 151.1[M+H]+) confirms complete consumption.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3.

ChemicalApplication Precursor 2-Ethylnicotinamide (CAS 122775-94-4) Activation Activation (HATU / DIPEA) Precursor->Activation DMF Solvent Agro Agrochemicals (Thiadiazole Pesticides) Activation->Agro Pathway A Pharma Pharmaceuticals (IL-17A Modulators) Activation->Pharma Pathway B

Downstream synthetic applications of 2-Ethylnicotinamide.

Spill Response and Disposal Plan

In the event of a localized bench-scale spill of 2-Ethylnicotinamide powder:

  • Containment: Do not sweep. Sweeping aerosolizes the powder, triggering H335 respiratory hazards. Instead, gently cover the spilled powder with damp absorbent lab pads.

    • Validation Check: Observe the spill zone from a safe distance; no visible dust clouds should form when ambient air moves across the area.

  • Neutralization & Collection: Wipe the area using a solution of 10% Isopropyl Alcohol (IPA) in water. The IPA breaks the surface tension, allowing the water to dissolve the amide effectively.

    • Validation Check: Perform a final dry wipe of the surface using a clean, dark-colored tissue. The tissue must show absolutely no residual white powder.

  • Disposal: Place all contaminated pads and gloves into a sealed, clearly labeled hazardous waste bag. Segregate aqueous waste containing DMF and 2-Ethylnicotinamide away from halogenated waste streams to prevent exothermic side reactions.

References

  • Google Patents. "CN107846888B - Heterocyclic compounds as pesticides".
  • Google Patents. "CA2752451A1 - Aminopyrimidinamides as pest control agents".
  • Googleapis. "WO 2023/283453 A1 - IL-17A Modulators". Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylnicotinamide
Reactant of Route 2
Reactant of Route 2
2-Ethylnicotinamide
© Copyright 2026 BenchChem. All Rights Reserved.